Technical Documentation Center

(2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol
  • CAS: 2248213-83-2

Core Science & Biosynthesis

Foundational

Structural Elucidation of (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol: A Multi-Technique Approach

An In-Depth Technical Guide for Drug Development Professionals Abstract The adamantane scaffold is a cornerstone in medicinal chemistry, prized for its rigid, lipophilic, and three-dimensional structure that allows for p...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The adamantane scaffold is a cornerstone in medicinal chemistry, prized for its rigid, lipophilic, and three-dimensional structure that allows for precise spatial orientation of pharmacophoric groups.[1][2] The introduction of chirality and heteroatoms, such as fluorine, further enhances its utility in creating novel therapeutic agents with tailored properties. This guide presents a comprehensive, multi-technique workflow for the unambiguous structural elucidation of (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol, a chiral, fluorinated adamantane derivative. We detail the synergistic application of mass spectrometry, infrared spectroscopy, advanced nuclear magnetic resonance (NMR) techniques, and chiroptical methods, culminating in the definitive assignment of its absolute configuration. This document serves as a technical blueprint for researchers engaged in the synthesis and characterization of complex adamantane-based drug candidates.

Introduction: The Adamantane Moiety in Modern Drug Design

Adamantane and its derivatives have found clinical application in treatments for conditions ranging from viral infections to neurological disorders.[3] Its diamondoid cage structure provides a robust, metabolically stable core, while its bridgehead and bridge positions offer distinct vectors for functionalization.[4][5] The molecule at the center of this guide, (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol, presents several structural verification challenges:

  • A Rigid, Asymmetric Cage: The adamantane framework leads to complex, often overlapping proton signals in NMR due to diastereotopic relationships.

  • A Chiral Center: The stereogenic carbon in the propanol sidechain necessitates methods to confirm both relative and absolute configuration.

  • A Key Fluorine Substituent: The fluorine atom introduces long-range couplings and serves as a unique spectroscopic handle for structural confirmation.[6][7]

This guide outlines a logical, self-validating workflow to address these challenges, ensuring the highest degree of confidence in the final structural assignment.

The Elucidation Pathway: A Synergistic Workflow

The definitive characterization of (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol requires a convergence of evidence from multiple orthogonal analytical techniques. Our proposed workflow prioritizes a sequence of experiments that build upon one another, from initial confirmation of molecular formula to the final assignment of absolute stereochemistry.

G cluster_0 Initial Characterization cluster_1 Core Structure & Connectivity cluster_2 Stereochemical Confirmation MS Mass Spectrometry (HRMS & GC-MS) NMR_1D 1D NMR (¹H, ¹³C, ¹⁹F) MS->NMR_1D Confirms M.W. IR Infrared Spectroscopy (FT-IR) IR->NMR_1D Confirms Func. Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Assigns Nuclei Chiral Chiral HPLC NMR_2D->Chiral Confirms Connectivity Conclusion Final Structure Confirmed NMR_2D->Conclusion Xray X-ray Crystallography (Absolute Configuration) Chiral->Xray Confirms Enantiopurity Xray->Conclusion Defines Absolute Stereo.

Figure 1: A logical workflow for the structural elucidation of a complex chiral molecule.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Expertise & Rationale: Mass spectrometry (MS) is the foundational step, providing the molecular weight and formula, which are essential prerequisites for interpreting more complex NMR data. For adamantane derivatives, fragmentation patterns can also yield valuable structural clues, often characterized by the stability of the adamantyl cation.[8][9]

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.

  • Analysis Mode: Acquire data in positive ion mode. The primary expected ion would be the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.

  • Data Interpretation: The high-resolution data allows for the calculation of the elemental composition, which must match the expected formula of C₁₃H₂₁FO.

Expected Fragmentation (GC-EI-MS): Under electron ionization (EI), adamantanes exhibit characteristic fragmentation.

  • Loss of H₂O: A peak corresponding to [M-18]⁺ is expected from the alcohol.

  • Loss of the propanol sidechain: A prominent peak at m/z 153, corresponding to the [C₁₀H₁₄F]⁺ fluoroadamantyl cation, is anticipated.

  • Adamantane Cage Fragmentation: Further fragmentation of the adamantyl core will produce characteristic ions at m/z 135, 93, and 79.[9]

NMR Spectroscopy: The Core of Connectivity and Confirmation

Expertise & Rationale: Nuclear Magnetic Resonance (NMR) is the most powerful tool for elucidating the detailed covalent structure of organic molecules. For this specific target, a combination of ¹H, ¹³C, ¹⁹F, and 2D NMR experiments is not just beneficial, but essential for unambiguous assignment. The rigidity of the adamantane cage often results in complex second-order coupling and diastereotopicity, which 2D techniques are designed to resolve.

Protocol: NMR Sample Preparation

  • Solvent Selection: Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or DMSO-d₆.[10]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) for ¹H and ¹³C referencing (δ = 0.00 ppm). For ¹⁹F NMR, an external standard like CFCl₃ (δ = 0.00 ppm) or an internal standard like trifluorotoluene can be used.

  • Acquisition: Record spectra on a spectrometer operating at a minimum of 400 MHz for ¹H.

¹H and ¹³C NMR Spectroscopy

The introduction of substituents at the C1 and C3 positions of the adamantane cage breaks its high symmetry, leading to a more complex spectrum than that of the parent molecule.[10] The electronegative fluorine and hydroxyl groups will induce downfield shifts on nearby carbons and protons.

¹⁹F NMR Spectroscopy: The Fluorine Reporter

Expertise & Rationale: ¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent probe for fluorinated compounds.[11] It provides direct evidence of the fluorine's chemical environment and, crucially, its coupling to neighboring ¹H and ¹³C nuclei, which helps to piece together the molecular puzzle.[6][12] A single signal confirms the presence of one unique fluorine environment. Its multiplicity will reveal couplings to nearby protons, providing critical connectivity information.

2D NMR: Establishing the Connections

Expertise & Rationale: While 1D NMR suggests the pieces of the molecule, 2D NMR shows how they are connected. For a rigid, complex system like this, COSY, HSQC, and HMBC are indispensable.

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, allowing for the mapping of protons on the propanol sidechain and tracing connectivity through the adamantane cage.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon, providing a definitive C-H assignment.

  • HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range couplings (typically 2-3 bonds) between protons and carbons. This is the key experiment to connect the propanol sidechain to the adamantane cage and to link disparate parts of the cage itself.

Predicted Spectroscopic Data Summary

NucleusPredicted Chemical Shift (δ, ppm)Key Couplings & MultiplicityRationale
¹⁹F -130 to -150MultipletChemical shift is characteristic of a tertiary alkyl fluoride. Coupling to adjacent protons on the adamantane cage is expected.[7]
¹H ~3.6 (CH₂OH)ddProtons of the CH₂OH group are diastereotopic and will couple to the chiral center proton.
~3.8-4.0 (OH)br sExchangeable proton, signal broadens or disappears with D₂O shake.
~1.5-2.2 (Adamantyl H's)Complex multipletsOverlapping signals from the rigid adamantane cage protons.[13][14]
¹³C ~90 (C-F)d, ¹JCF ≈ 180-200 HzLarge one-bond C-F coupling is characteristic. The carbon is significantly shifted downfield by fluorine.[6]
~70 (CH-OH)sCarbon bearing the hydroxyl group on the sidechain.
~65 (CH₂OH)sTerminal carbon of the propanol sidechain.
~25-45 (Adamantyl C's)VariousAdamantane cage carbons, with shifts influenced by proximity to F and the sidechain.[10]

Visualizing Connectivity with 2D NMR

The diagram below illustrates the most critical HMBC correlations expected for confirming the structure. The correlation from the propanol's C2 proton to the adamantane's C1 is the definitive link between the sidechain and the cage.

Figure 2: Key HMBC correlations linking the sidechain to the adamantane core.

Confirmation of Stereochemistry

The "(2R)" designation is a critical component of the molecule's identity, as enantiomers can have drastically different pharmacological activities.[15]

Chiral High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: Chiral HPLC is the standard method for determining the enantiomeric purity (e.p.) or enantiomeric excess (e.e.) of a chiral compound. By using a chiral stationary phase (CSP), the two enantiomers interact differently, leading to different retention times.[16] Polysaccharide-derived CSPs are often effective for separating the enantiomers of alcohols.[17]

Protocol: Chiral HPLC Analysis

  • Column Selection: Screen several polysaccharide-derived CSPs (e.g., Chiralpak IA, Chiralcel OD).

  • Mobile Phase: Start with a mobile phase of hexane and a polar modifier like isopropanol or ethanol. Optimize the ratio for best separation.[16]

  • Sample Preparation: Prepare a solution of the analyte at ~1 mg/mL in the mobile phase. Also, prepare a sample of the racemic mixture to establish the retention times of both enantiomers.

  • Detection: Use a UV detector. If the chromophore is weak, derivatization with a UV-active group may be necessary.[17]

  • Analysis: The enantiomeric purity is calculated from the relative peak areas of the two enantiomers. A single peak for the synthesized sample co-eluting with one of the peaks from the racemate confirms it is enantiomerically pure.

X-ray Crystallography: The Definitive Answer

Expertise & Rationale: While chiral HPLC confirms enantiomeric purity, single-crystal X-ray diffraction is the gold standard for determining the absolute configuration of a chiral molecule, provided a suitable crystal can be grown.[1][2][18] The method provides a three-dimensional map of electron density in the crystal, allowing for the direct visualization of the atomic arrangement.

Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow single crystals of the compound. This is often the most challenging step. Techniques include slow evaporation from various solvents, vapor diffusion, or cooling.[2]

  • Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data, typically at a low temperature (e.g., 120 K) to minimize thermal motion.[19]

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure. The initial model is then refined to best fit the experimental data.[1]

  • Absolute Structure Determination: For a chiral molecule in a non-centrosymmetric space group, anomalous dispersion effects (the Flack parameter) can be used to determine the absolute configuration with high confidence.

Conclusion: A Unified Structural Assignment

The structural elucidation of (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol is achieved not by a single experiment, but by the weight of converging evidence from a suite of analytical techniques. HRMS confirms the elemental formula. IR and 1D NMR identify the functional groups and provide an initial map of the structure. 2D NMR techniques definitively establish the covalent bond network, connecting the propanol sidechain to the correct bridgehead position of the fluorinated adamantane cage. Finally, chiral HPLC verifies enantiomeric purity, and single-crystal X-ray crystallography provides the unambiguous assignment of the (R) configuration at the stereocenter. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and is essential for advancing such complex molecules in a drug development pipeline.

References

  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to the Single-Crystal X-ray Diffraction of Adamantane Structures. BenchChem.
  • Greidanus, J. W. (1970). Chemistry of 2-Substituted Adamantanes. III. Mass Spectra of 1- and 2-Adamantanethiol, 2-Adamantanol, and 2-Adamantanamine. Canadian Journal of Chemistry.
  • Yeo, C. Y., et al. (2021).
  • Khan, I., et al. (2022). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. MDPI.
  • Tan, Z., et al. (2022).
  • Lee, W., et al. (2016).
  • Khullar, K. K., et al. (1969). Mass spectrometry of 1-substituted adamantanes. Effect of functional groups on the primary fragmentation pathways. The Journal of Organic Chemistry.
  • SpectraBase. (2025). 1,3,5-Trifluoro-adamantane - Optional[19F NMR] - Chemical Shifts. SpectraBase.
  • NIST. (1990). Adamantane. NIST WebBook.
  • Fort, R. C. (1976). Adamantane: Consequences of the Diamondoid Structure. Chemical Reviews.
  • Mackie, R. K., et al. (2012).
  • ResearchGate. (2025). Halogenation effects on the bridgehead position of the adamantane molecule.
  • Olah, G. A., et al. (1984). Preparation and carbon-13 NMR spectroscopic study of fluoroadamantanes and -diamantanes: study of carbon-13-fluorine-19 NMR coupling constants. Journal of the American Chemical Society.
  • PubChem. (2025). 1-Fluoroadamantane.
  • Dolejšek, Z., et al. (1966). Adamantane and its derivatives. VIII. Mass spectra of derivatives of adamantane formed by substitution at C(1).
  • Fort, R. C., & Schleyer, P. v. R. (1964). The Proton Magnetic Resonance Spectra of Adamantane and Its Derivatives. The Journal of Organic Chemistry.
  • Adcock, W., & Kok, G. B. (1987). Transmission of polar substituent effects in saturated systems: synthesis and fluorine-19 NMR study of 3-substituted adamant-1-yl fluorides. The Journal of Organic Chemistry.
  • Lee, W., et al. (2016). Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases.
  • Červenková Šťastná, L., et al. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Symmetry.
  • University of Ottawa. (n.d.). 19Fluorine NMR. uOttawa NMR Facility.
  • Dehnen, S., & Schafer, D. F. (2024). Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected. Chemical Society Reviews.
  • OrgoMechanisms. (n.d.). Adamantanes. OrgoMechanisms.
  • BenchChem. (2025).
  • Dalal, N. S. (2015). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Magnetic Resonance in Chemistry.
  • Vícha, J., & Nečas, M. (2010). 2-(1-Adamantyl)-1,3-diphenylpropan-2-ol. Acta Crystallographica Section E.
  • He, X., et al. (2020).
  • Aboul-Enein, H. Y., & Ali, I. (2017). Chiral Drug Separation.
  • Wróbel, M., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI.
  • Sigma-Aldrich. (n.d.). 2-(1-Adamantyl)propan-2-ol. MilliporeSigma.
  • Pinacho, P., et al. (2025).
  • Google Patents. (2012). Method for synthesizing 2,2,3,3,3-pentafluoro-1-propanol.
  • Borisov, A. S., et al. (2018). Convenient Synthesis of 2-(1-Adamantyl)furans. MDPI.
  • Xu, W. J., et al. (2025). Chromatographic Separation of Enantiomers of Chiral Amines or Amino Alcohols as 9-Anthraldimine Derivatives Using Polysaccharide-Derived Chiral Columns.
  • Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). (n.d.). University of Alicante.
  • Lee, W., et al. (2021).
  • Organic Syntheses Procedure. (n.d.). Tri-(1-adamantyl)phosphine. Organic Syntheses.
  • Wang, Y. (2014). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.
  • Tan, Z., et al. (2022).

Sources

Exploratory

mechanism of action of fluorinated adamantane derivatives

An In-depth Technical Guide to the Mechanism of Action of Fluorinated Adamantane Derivatives Abstract The adamantane scaffold, a rigid, lipophilic, tricyclic hydrocarbon, represents a uniquely privileged structure in med...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mechanism of Action of Fluorinated Adamantane Derivatives

Abstract

The adamantane scaffold, a rigid, lipophilic, tricyclic hydrocarbon, represents a uniquely privileged structure in medicinal chemistry.[1] Its incorporation into therapeutic agents has led to significant advances in virology and neurology.[2] The strategic introduction of fluorine atoms onto the adamantane core further refines the physicochemical and pharmacological properties of these derivatives, enhancing metabolic stability, binding affinity, and target specificity.[3][4] This technical guide provides a comprehensive analysis of the core mechanisms of action of fluorinated adamantane derivatives, focusing on their roles as viral ion channel blockers and neuronal receptor antagonists. We will dissect the molecular interactions governing their therapeutic effects, detail the state-of-the-art experimental protocols used for their validation, and present key quantitative data to offer a comparative perspective. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of this important class of molecules.

Part 1: The Adamantane Scaffold: A Foundation for Therapeutic Innovation

The Adamantane Core: A Lipophilic Bullet

First isolated from crude oil in 1933, adamantane's cage-like structure provides a perfect three-dimensional, rigid framework for the precise spatial orientation of pharmacophoric groups.[5][6] Often described as a "lipophilic bullet," the adamantyl moiety excels at penetrating biological membranes and binding within hydrophobic pockets of target proteins.[5][7] This inherent lipophilicity enhances blood-brain barrier permeability, a critical feature for drugs targeting the central nervous system (CNS).[8] The first adamantane-based drug, amantadine (1-aminoadamantane), was approved in the 1960s, initially for its antiviral properties against Influenza A and later for its serendipitously discovered anti-parkinsonian effects.[6][9] This dual applicability underscored the scaffold's versatility and catalyzed decades of research into its derivatives.[5]

The Role of Fluorination in Modulating Adamantane Bioactivity

Fluorine is the most electronegative element, and its substitution into organic molecules imparts profound effects with minimal steric impact. In medicinal chemistry, fluorination is a powerful strategy used to fine-tune a drug candidate's properties.[4] When applied to the adamantane scaffold, fluorination can:

  • Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine at positions susceptible to enzymatic hydroxylation can block metabolic pathways, thereby increasing the drug's half-life and bioavailability.[3][4]

  • Increase Binding Affinity: Fluorine's electronegativity can alter the electronic properties of the molecule, leading to more favorable interactions—such as hydrogen bonds or dipole-dipole interactions—with amino acid residues in the target's binding site.[4]

  • Modulate Lipophilicity and Pharmacokinetics: Strategic fluorination can fine-tune the molecule's partition coefficient (logP), optimizing its absorption, distribution, metabolism, and excretion (ADME) profile.[3][8] For instance, fluorinated adamantane ureas have been shown to be potent inhibitors of soluble epoxide hydrolase with picomolar efficacy.[3]

Part 2: Core Mechanisms of Action

The therapeutic effects of adamantane derivatives are primarily attributed to their ability to function as ion channel blockers. Fluorination typically does not change the fundamental mechanism but rather modulates the potency and selectivity of the interaction.

Mechanism A: Inhibition of the Influenza A M2 Proton Channel

The most well-characterized mechanism for adamantane antivirals is the blockade of the M2 proton channel of the Influenza A virus.[10]

Causality of Action: After the influenza virus enters a host cell via endocytosis, the endosome becomes acidified. This drop in pH activates the viral M2 protein, a tetrameric ion channel that pumps protons from the endosome into the virion.[9][11] This internal acidification is a critical step that promotes the dissociation of the viral ribonucleoproteins (vRNPs) from the matrix protein M1, a process known as uncoating.[11] The released vRNPs are then free to enter the nucleus and initiate replication.

Adamantane derivatives like amantadine and rimantadine physically obstruct the M2 channel pore.[12] The bulky adamantane cage binds within a hydrophobic pocket in the channel lumen, while the amino group interacts with key residues, effectively blocking proton translocation.[13] By preventing virion acidification, these drugs inhibit viral uncoating and halt the replication cycle.[11][14] Widespread resistance, often arising from single point mutations in the M2 channel protein, has limited the clinical use of first-generation adamantanes.[6] Research into novel derivatives, including fluorinated and azole-containing adamantanes, aims to overcome this resistance.[15]

M2_Inhibition cluster_endosome Acidified Endosome (Low pH) cluster_virion Virion cluster_drug_action Mechanism of Adamantane Derivatives Virus Virus M2_Channel_Open M2 Proton Channel (Active) Virion_Acidification Internal pH Drops M2_Channel_Open->Virion_Acidification Proton Influx M2_Channel_Blocked M2 Proton Channel (Blocked) H_in H+ H_in->M2_Channel_Open Uncoating Viral Uncoating (vRNP Release) Virion_Acidification->Uncoating Replication Viral Replication Uncoating->Replication Adamantane Fluorinated Adamantane Derivative Adamantane->M2_Channel_Open Binds & Blocks

Caption: Fluorinated adamantanes block the M2 proton channel, preventing viral uncoating.

Mechanism B: Antagonism of the N-Methyl-D-Aspartate (NMDA) Receptor

In the CNS, adamantane derivatives such as memantine and fluorinated analogs function as non-competitive antagonists of the NMDA receptor.[5][6]

Causality of Action: The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory.[7] However, under pathological conditions like those in Alzheimer's disease, excessive glutamate release leads to overstimulation of NMDA receptors. This causes a massive influx of Ca²⁺ ions, triggering a neurotoxic cascade that results in neuronal damage and death—a process known as excitotoxicity.[16]

Memantine and its derivatives are uncompetitive, open-channel blockers with moderate affinity.[17] This means they only bind to the NMDA receptor when it is activated by glutamate and the channel is open.[18] The adamantane moiety lodges within the channel's magnesium (Mg²⁺) binding site, physically occluding the pore and preventing further Ca²⁺ influx.[18][19] The moderate affinity and rapid blocking/unblocking kinetics are key to their therapeutic success. They effectively dampen the pathological, tonic activation of NMDA receptors without interfering with the transient, physiological activation required for normal synaptic function. Fluorination of these derivatives can enhance potency and modulate receptor subtype selectivity.[5][20]

NMDA_Antagonism cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drug_action Mechanism of Adamantane Derivatives Glutamate Excess Glutamate (Pathological) NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Channel_Open Channel Opens NMDA_R->Channel_Open Ca_Influx Excessive Ca²⁺ Influx Channel_Open->Ca_Influx Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Memantine Fluorinated Adamantane Derivative Memantine->Channel_Open Blocks Open Channel

Caption: Fluorinated adamantanes block open NMDA receptor channels, reducing excitotoxicity.

Part 3: Experimental Validation and Methodologies

The validation of an adamantane derivative's mechanism of action requires a multi-pronged approach, combining electrophysiology, binding assays, and functional cellular assays.

Protocol 1: Electrophysiological Analysis via Whole-Cell Patch Clamp

The whole-cell patch-clamp technique is the gold standard for studying ion channel function and modulation by pharmacological agents.[21][22] It allows for precise control of the cell's membrane potential while recording the microscopic ionic currents flowing through its channels.[23]

Objective: To determine the inhibitory concentration (IC₅₀) and blocking characteristics of a fluorinated adamantane derivative on a specific ion channel (e.g., NMDA receptor or M2 channel) expressed heterologously in a cell line (e.g., HEK293).

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells on glass coverslips and transfect them with plasmids encoding the subunits of the target ion channel (e.g., GluN1/GluN2A for NMDA-R or Influenza M2).

  • Solution Preparation:

    • Extracellular (Bath) Solution: Prepare a buffered saline solution mimicking the extracellular environment (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, and glucose). For NMDA-R, include the co-agonist glycine and omit Mg²⁺ to prevent endogenous block. For M2, the solution should have a low pH (e.g., 5.5) to activate the channel.

    • Intracellular (Pipette) Solution: Prepare a solution mimicking the intracellular milieu (e.g., containing KCl or CsCl, MgCl₂, HEPES, EGTA, and ATP).

  • Recording Setup:

    • Place a coverslip in the recording chamber on an inverted microscope.

    • Perfuse the chamber with the extracellular solution.

    • Pull a glass micropipette to a fine tip (resistance of 3-5 MΩ) and fill it with the intracellular solution.

  • Establishing a Whole-Cell Configuration:

    • Using a micromanipulator, approach a single cell with the micropipette while applying positive pressure.

    • Upon contact with the cell membrane, release the pressure to form a high-resistance "gigaohm" seal.

    • Apply a brief pulse of gentle suction to rupture the membrane patch, establishing electrical and chemical access to the cell's interior.[24]

  • Data Acquisition:

    • Clamp the cell's membrane potential at a holding value (e.g., -70 mV).

    • Apply the channel agonist (e.g., NMDA/glycine for NMDA-R) or activating condition (low pH for M2) via the perfusion system to elicit an inward current.

    • Once a stable baseline current is achieved, co-apply the agonist along with increasing concentrations of the fluorinated adamantane derivative.

    • Record the resulting inhibition of the current at each concentration.

  • Analysis: Plot the percentage of current inhibition against the drug concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Causality Behind Experimental Choices:

  • Heterologous Expression: Using a cell line like HEK293, which has low endogenous channel expression, ensures that the recorded currents are overwhelmingly from the specific, transfected channel of interest.

  • Voltage Clamp: This mode is chosen to isolate and measure the ionic current, as it holds the membrane voltage constant, eliminating it as a variable.

  • Gigaohm Seal: This high-resistance seal is critical as it electrically isolates the patched membrane area, ensuring that the measured current originates from the cell and not from leakage, which is essential for a high signal-to-noise ratio.[21]

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Culture & Transfect HEK293 Cells Solutions 2. Prepare Intra- & Extra-cellular Solutions Cell_Culture->Solutions Pipette 3. Pull & Fill Glass Micropipette Solutions->Pipette Seal 4. Form Gigaohm Seal on a Single Cell Pipette->Seal Rupture 5. Rupture Membrane (Whole-Cell Mode) Seal->Rupture Record_Base 6. Apply Agonist & Record Baseline Current Rupture->Record_Base Record_Drug 7. Apply Agonist + Drug (Increasing Concentrations) Record_Base->Record_Drug Plot 8. Plot Dose-Response Curve Record_Drug->Plot IC50 9. Calculate IC₅₀ Value Plot->IC50

Caption: A generalized workflow for whole-cell patch-clamp electrophysiology experiments.

Protocol 2: In Vitro Antiviral Plaque Reduction Assay

Objective: To determine the effective concentration (EC₅₀) of a fluorinated adamantane derivative required to inhibit Influenza A virus replication in a host cell monolayer.

Step-by-Step Methodology:

  • Cell Seeding: Seed host cells (e.g., Madin-Darby Canine Kidney - MDCK cells) in 6-well plates and grow until they form a confluent monolayer.

  • Virus Infection: Wash the cell monolayers and infect them with a known dilution of Influenza A virus stock for 1 hour to allow viral adsorption.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the fluorinated adamantane derivative. Include a virus-only control (no drug) and a cell-only control (no virus).

  • Incubation: Incubate the plates for 2-3 days to allow for virus replication and plaque formation. Plaques are localized areas of cell death caused by viral propagation.

  • Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain them with a dye like crystal violet. The dye stains living cells, leaving the plaques visible as clear, unstained zones.

  • Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each drug concentration relative to the virus-only control. Plot the percentage reduction against drug concentration to determine the EC₅₀.

Part 4: Data Synthesis and Interpretation

Quantitative data is essential for comparing the potency and selectivity of different derivatives. Fluorination can lead to significant improvements in activity.

Table 1: Comparative Activity of Adamantane Derivatives

CompoundTargetAssay TypePotency (IC₅₀ / Kᵢ)Reference
AmantadineInfluenza A M2Electrophysiology~1-5 µM[17]
RimantadineInfluenza A M2Antiviral Assay~0.1-1 µM[11][25]
MemantineNMDA ReceptorBinding Assay ([³H]MK-801)~0.5-1 µM[5][17]
4-Fluoro-Derivative (292) 5-HT₂ₐ ReceptorBinding Assay3.0 nM[5]
Fluorinated Urea (10) Soluble Epoxide HydrolaseEnzyme Inhibition40 pM[3]
[¹⁸F]AFA (Memantine Deriv.) NMDA ReceptorPET ImagingBinds specifically[20]

Note: Data is compiled from multiple sources for illustrative purposes. Direct comparison requires identical assay conditions.

The data clearly illustrates that while foundational compounds like amantadine and memantine are active in the micromolar range, chemical modifications, including fluorination, can yield derivatives with picomolar to nanomolar potency against various targets.[3][5]

Part 5: Conclusion and Future Directions

Fluorinated adamantane derivatives are a testament to the power of rational drug design. By leveraging the unique properties of the adamantane scaffold and the subtle yet profound influence of fluorine substitution, medicinal chemists have developed highly potent and selective modulators of key biological targets. The core mechanisms of action—primarily the physical blockade of ion channels like the viral M2 channel and the neuronal NMDA receptor—are well-established.

The future of this field lies in addressing the challenges of drug resistance and expanding the therapeutic applications. Key areas of focus include:

  • Designing Novel Derivatives: Synthesizing next-generation fluorinated adamantanes that can evade resistance mutations in the Influenza A M2 channel.[6]

  • Multi-Target Ligands: Creating hybrid molecules that combine the adamantane core with other pharmacophores to simultaneously engage multiple pathological pathways, for example, in neurodegenerative diseases.[6][16]

  • Exploring New Targets: Applying the adamantane scaffold to inhibit other enzymes and receptors implicated in diseases ranging from cancer to metabolic disorders.[6][26]

The "lipophilic bullet," now enhanced with the precision of fluorine, continues to be a highly valuable tool in the arsenal of drug development professionals, promising new therapies for some of the most challenging diseases.

References

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]

  • Strydom, S. (n.d.). Amantadine and Rimantadine - Medical Pharmacology: Antiviral Drugs. University of Pretoria.
  • Pharmacology of Amantadine and Rimantadine Anti influenza drugs ; Mechanism of action, Clinical uses. (2024, June 20). YouTube. [Link]

  • Antonov, S. M., Johnson, J. W., Lukomskaya, N. Y., Potapyeva, N. N., Gmiro, V. E., & Magazanik, L. G. (1995). Novel adamantane derivatives act as blockers of open ligand-gated channels and as anticonvulsants. Molecular Pharmacology, 47(3), 558–567. [Link]

  • Amantadine. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Rimantadine. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. (2025). Journal of Chemical Health Risks, 15(5).
  • Dolin, R., Reichman, R. C., Madore, H. P., Maynard, R., Linton, P. N., & Webber-Jones, J. (1982). A controlled trial of amantadine and rimantadine in the prophylaxis of influenza A infection. New England Journal of Medicine, 307(10), 580-584. [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (2013, February 25). ACS Publications. [Link]

  • Unlocking therapeutic potential: the role of adamantane in drug discovery. (2024, August 2). ConnectSci. [Link]

  • Adcock, J. L., & Ren, W. X. (2006). Novel Synthesis of 3-Fluoro-1-Aminoadamantane and Some of its Derivatives. Journal of Fluorine Chemistry, 127(12), 1559-1562. [Link]

  • Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. (2025, October 5). Journal of Chemical Health Risks. [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (n.d.). SciSpace.
  • Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection. (n.d.). Royal Society of Chemistry.
  • Facile synthesis of 3-(trifluoromethyl)adamantane derivatives. (2025, August 5). ResearchGate. [Link]

  • Shcherbinin, V., et al. (2023, November 17). Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy. Scientific Reports. [Link]

  • Inhibition of NMDA receptors and other ion channel types by membrane-associated drugs. (2025, April 29). Cell Press. [Link]

  • Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. (2023, November 16). MDPI. [Link]

  • Adamantane-based chemotherapeutic drugs and drug candidates. (n.d.). ResearchGate.
  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. (2025, October 17). PMC. [Link]

  • (PDF) New Adamantane Derivatives with Sigma Affinity and Antiproliferative Activity. (n.d.). ResearchGate.
  • US7314952B2 - Fluorinated adamantane derivatives. (n.d.).
  • Shiue, C. Y., et al. (1995). Fluorine-18 Radiolabelling, Biodistribution Studies and Preliminary PET Evaluation of a New Memantine Derivative for Imaging the NMDA Receptor. Nuclear Medicine and Biology, 22(1), 1-6. [Link]

  • Adamantane derivatives: Pharmacological and toxicological properties (Review). (n.d.). ResearchGate.
  • Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes. (n.d.). ResearchGate.
  • Adamantane-derived scaffolds targeting the sigma-2 receptor; an in vitro and in silico study. (n.d.). ScienceDirect.
  • Indulen, I., et al. (2010, January 15). Synthesis and anti-viral activity of azolo-adamantanes against influenza A virus. Bioorganic & Medicinal Chemistry Letters, 20(2), 665-668. [Link]

  • Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. (2026, March 3). Molecular Devices. [Link]

  • Adamantane in Drug Delivery Systems and Surface Recognition. (2017, February 16). MDPI. [Link]

  • 1,2-Αnnulated Adamantane Heterocyclic Derivatives as Anti-Influenza Α Virus Agents. (2026, February 24). ResearchGate. [Link]

  • Fluorinated Building Blocks for Medicinal Chemistry. (2026, January 19). Apollo Scientific. [Link]

  • Structural Analysis, Molecular Modelling and Preliminary Competition Binding Studies of AM-DAN as a NMDA Receptor PCP-Site Fluorescent Ligand. (2019, November 13). Semantic Scholar. [Link]

  • Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection. (n.d.). ResearchGate.
  • Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. (2020, September 1). MDPI. [Link]

  • Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. (n.d.). PMC. [Link]

  • Patch clamp electrophysiology steps up a gear. (2005, May 20). European Pharmaceutical Review. [Link]

Sources

Foundational

solubility of (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol in common lab solvents

An In-depth Technical Guide to the Solubility of (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol Executive Summary: This guide provides a comprehensive technical overview of the solubility characteristics of (2R)-2-(3-Fluoro-1-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol

Executive Summary: This guide provides a comprehensive technical overview of the solubility characteristics of (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol. Due to the absence of specific experimental data in public literature, this document synthesizes information based on the well-established physicochemical properties of its core structural motifs: the adamantane cage, the propanol side-chain, and the fluoro-substituent. We predict that the compound's solubility will be dominated by its large, nonpolar adamantane framework, leading to high solubility in nonpolar organic solvents and poor solubility in aqueous media. The presence of a hydroxyl group will impart some solubility in polar organic solvents. This guide details authoritative, field-proven protocols for both qualitative and quantitative solubility determination, enabling researchers to generate precise data for applications in drug development, chemical synthesis, and materials science.

Introduction to (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol

(2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol is a unique molecule combining a rigid, three-dimensional adamantane core with a flexible, polar propanol side-chain and a strategically placed fluorine atom. The adamantane moiety is a highly lipophilic and sterically bulky group frequently used in medicinal chemistry to enhance metabolic stability and modulate receptor binding.[1][2] The propan-1-ol group introduces a site for hydrogen bonding, influencing interactions with polar solvents and biological targets. Finally, the bridgehead fluorine atom can subtly alter the molecule's electronic properties, lipophilicity, and resistance to metabolic degradation.[1][3]

Understanding the solubility of this compound is a critical first step in its practical application. Solubility dictates the choice of solvents for chemical reactions, purification methods like crystallization, and the formulation of final products.[4][5] In drug discovery, poor solubility is a primary challenge, affecting absorption, distribution, and overall bioavailability.[6][7] This guide provides the theoretical foundation and experimental framework necessary for researchers to accurately characterize this crucial physicochemical property.

Theoretical Solubility Profile: A "Like Dissolves Like" Analysis

The solubility of a solute in a solvent is governed by the intermolecular forces between them, a principle famously summarized as "like dissolves like".[4][8] We can predict the solubility of (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol by dissecting its structure.

  • The Adamantane Core: This (C₁₀H₁₅) cage is the molecule's dominant feature. It is a nonpolar, hydrophobic hydrocarbon framework.[9] This structure favors interactions with nonpolar solvents through van der Waals forces. Adamantane and its derivatives are known to be readily soluble in nonpolar organic solvents and practically insoluble in water.[8][9]

  • The Propan-1-ol Side-Chain: The -CH(CH₃)CH₂OH group introduces polarity and the capacity for hydrogen bonding. The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor. This feature will promote solubility in polar protic solvents like alcohols and, to a lesser extent, other polar media.

  • The Fluoro-Substituent: The C-F bond is highly polarized. However, a single fluorine on the symmetrical adamantane cage may not drastically increase the overall molecular polarity. Fluorination often increases a molecule's lipophilicity, which could further enhance its solubility in nonpolar solvents.[3]

G A (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol B Adamantane Core (Bulky, Nonpolar, Hydrophobic) A->B C Propan-1-ol Group (Polar, H-Bonding) A->C D Fluoro Group (Electronegative, Lipophilic) A->D E High Solubility (Non-Polar Solvents: Hexane, Toluene) B->E Dominant Feature F Moderate Solubility (Polar Aprotic: DCM, THF, Ethyl Acetate) B->F G Low to Moderate Solubility (Polar Protic: Ethanol, Methanol) B->G Limits Solubility H Very Low / Insoluble (Highly Polar: Water) B->H Strongly Disfavors C->F C->G Enables H-Bonding D->E Enhances Lipophilicity

Experimental Determination of Solubility

While theoretical analysis is valuable, precise applications require experimentally determined solubility data.[10] The following protocols are standard, robust methods for this purpose.

Qualitative Solubility Assessment

This rapid method provides a preliminary classification of the compound's solubility in various solvents, which is useful for selecting solvents for reactions or initial purification trials.[11][12]

Protocol:

  • Preparation: Add approximately 10-20 mg of (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol to a small test tube.

  • Solvent Addition: Add 1 mL of the chosen solvent to the test tube.

  • Observation: Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.

  • Classification: Visually inspect the solution.

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Partially Soluble: Some solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve at all.

  • Heating (Optional): If the compound is insoluble at room temperature, gently heat the test tube in a water bath to observe if solubility increases with temperature.[12]

Quantitative Solubility Determination: The Isothermal Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[13][14] It involves generating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.

Materials & Equipment:

  • (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol

  • Selected solvents (analytical grade or higher)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks

  • A validated analytical instrument for quantification, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[5][15]

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Analysis cluster_calc 4. Calculation A Add excess solid solute to a vial B Add a known volume of solvent A->B C Seal vial and place in temperature-controlled shaker B->C D Agitate for 24-48 hours to ensure equilibrium C->D E Allow solution to settle D->E F Withdraw supernatant using a syringe E->F G Filter through a 0.22 µm syringe filter into a clean vial F->G H Accurately dilute the filtrate for analysis G->H I Quantify concentration using a calibrated HPLC or GC method H->I J Calculate solubility from concentration and dilution factor I->J

Step-by-Step Protocol:

  • Preparation of Saturated Solutions: Add an excess amount of solid (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol to a series of vials. The presence of undissolved solid is essential to ensure saturation.[14]

  • Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the desired solvent into each vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for 24 to 48 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium.

  • Sample Collection: After equilibration, remove the vials and let them stand undisturbed for a short period to allow excess solid to settle. Carefully withdraw a portion of the supernatant using a syringe.

  • Filtration: Immediately pass the supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is critical to remove all undissolved micro-particulates.

  • Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV) to determine the precise concentration of the dissolved compound. A calibration curve prepared from standard solutions of known concentrations must be used for accurate quantification.[15]

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor. The results are typically expressed in units such as mg/mL, g/L, or mol/L.

Predicted Solubility Data

The following table summarizes the expected qualitative and quantitative solubility of (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol at room temperature (25 °C). These predictions are based on the behavior of structurally similar adamantane derivatives and general principles of solubility.[8][15][16] Note: These values are estimates and must be confirmed by experimental measurement.

Solvent ClassSolventPredicted Qualitative SolubilityPredicted Quantitative Range (mg/mL)Rationale
Non-Polar Aprotic Hexane, CyclohexaneHigh> 50Favorable van der Waals interactions with the large, nonpolar adamantane core.[8]
TolueneHigh> 100Aromatic solvent effectively solvates the hydrocarbon framework.
Halogenated Dichloromethane (DCM)High> 100Good general-purpose solvent for a wide range of organic compounds.[8]
Chloroform (CHCl₃)High> 100Similar to DCM, effectively dissolves the compound.
Polar Aprotic Diethyl EtherModerate to High20 - 80Balances ability to solvate the nonpolar core and interact with the polar alcohol group.
Tetrahydrofuran (THF)Moderate to High30 - 100Similar to diethyl ether, slightly more polar.
Ethyl AcetateModerate10 - 50Ester functionality provides polarity but is less effective at solvating the bulky nonpolar group compared to ethers or halogenated solvents.
AcetoneModerate to Low5 - 30The ketone is polar, but the solvent's structure is less accommodating to the large adamantane group.[15]
Dimethyl Sulfoxide (DMSO)Low1 - 10Highly polar aprotic solvent; favorable interactions with the alcohol are outweighed by the unfavorable interaction with the adamantane.
Polar Protic Ethanol, MethanolLow to Moderate5 - 25The alcohol group allows for hydrogen bonding, but the large hydrophobic core limits overall solubility.[15]
1-PropanolModerate10 - 40The solvent structure is similar to the compound's side-chain, potentially improving compatibility.[17]
Highly Polar WaterVery Low / Insoluble< 0.1The large, hydrophobic adamantane cage dominates, making the molecule practically insoluble in water despite the hydroxyl group.[9][13]

Factors Influencing Solubility Measurements

  • Temperature: For most solids, solubility increases with temperature. It is crucial to control and report the temperature at which solubility is measured.[12][13]

  • pH: For ionizable compounds, pH dramatically affects solubility.[14] (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol is a neutral molecule, so its solubility is expected to be independent of pH in typical aqueous buffers.

  • Polymorphism: The crystalline form of the solid can significantly impact its solubility. The most stable polymorph will always be the least soluble.[14] It is important to characterize the solid form used in solubility experiments.

Conclusion

The solubility of (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol is predicted to be primarily driven by its large, lipophilic adamantane core. This results in high solubility in nonpolar and halogenated organic solvents and very poor solubility in water. The propanol side-chain provides a degree of solubility in polar organic solvents. For any research or development application, it is imperative to move beyond these predictions and perform rigorous experimental measurements. The qualitative and quantitative protocols detailed in this guide, particularly the isothermal shake-flask method, provide a robust framework for obtaining the accurate and reliable solubility data essential for scientific advancement.

References

  • ResearchGate. (n.d.). Solvent and temperature effects on the solubility of some new adamantane/memantine sulfonamide derivatives. Retrieved from ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. Retrieved from RSC Publishing. [Link]

  • Unknown. (2024, September 24). Solubility test for Organic Compounds. Retrieved from a publicly available educational resource. [Link]

  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from a publicly available educational resource. [Link]

  • Chemistry LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment). Retrieved from Chemistry LibreTexts. [Link]

  • SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from SlideShare. [Link]

  • National Center for Biotechnology Information. (2023, November 17). Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy. Retrieved from PMC. [Link]

  • PubMed. (2010, August 15). Getting physical in drug discovery: a contemporary perspective on solubility and hydrophobicity. Retrieved from PubMed. [Link]

  • Wikipedia. (n.d.). Adamantane. Retrieved from Wikipedia. [Link]

  • ResearchGate. (n.d.). Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes. Retrieved from ResearchGate. [Link]

  • Pharmaceutics. (2014, February 20). Solubility in Pharmaceutical R&D: Predictions and Reality. Retrieved from a publicly available resource. [Link]

  • ResearchGate. (2025, December 19). Synthesis and Solution Properties of Adamantane Containing Quaternary Ammonium Salt-type Cationic Surfactants: Hydrocarbon–based, Fluorocarbonbased and Bola–type. Retrieved from ResearchGate. [Link]

  • Chemical Reviews. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from ACS Publications. [Link]

  • National Center for Biotechnology Information. (2024, March 18). Will we ever be able to accurately predict solubility?. Retrieved from PMC. [Link]

  • National Center for Biotechnology Information. (2023, November 16). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Retrieved from PMC. [Link]

  • Fachhochschule Nordwestschweiz. (n.d.). Lipophilicity and hydrophobicity considerations in bio-enabling oral formulations approaches. Retrieved from FHNW Institutional Repository. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluoropropan-1-ol. Retrieved from PubChem. [Link]

  • ChemBK. (n.d.). 1-Propanol, 2-amino-3-fluoro-, (2R)-. Retrieved from ChemBK. [Link]

  • PubMed. (1991, April). Solubility Enhancement of Some Water-Insoluble Drugs in the Presence of Nicotinamide and Related Compounds. Retrieved from PubMed. [Link]

  • chemeurope.com. (n.d.). Propan-1-ol. Retrieved from chemeurope.com. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Applications of 2-Fluoro-2-methyl-1-propanol. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • MDPI. (2025, February 13). Solubility of Deferiprone in Non-Aqueous Mixtures of Polyethylene Glycol 400 and 1-Propanol at 293.2–323.2 K. Retrieved from MDPI. [Link]

Sources

Exploratory

Thermal Stability Profiling of (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol: A Structural and Thermodynamic Guide

Executive Summary The rational design of pharmaceutical intermediates and advanced materials frequently relies on the incorporation of the adamantane scaffold to impart exceptional thermal and oxidative stability[1]. The...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of pharmaceutical intermediates and advanced materials frequently relies on the incorporation of the adamantane scaffold to impart exceptional thermal and oxidative stability[1]. The compound (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol represents a highly specialized, multifunctional derivative. It integrates three distinct thermodynamic domains: a rigid, strain-free tricyclic cage; a highly electronegative bridgehead fluorine atom; and a chiral, hydrogen-bonding aliphatic alcohol side chain.

This whitepaper provides an in-depth technical analysis of the thermal stability, phase transition behavior, and degradation kinetics of this molecule. By deconstructing the causality between its molecular architecture and its macroscopic thermodynamic properties, this guide serves as a foundational resource for researchers in drug development and materials science.

Structural Thermodynamics & Causality

To understand the thermal stability of (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol, we must isolate the thermodynamic contributions of its three core structural features.

The Adamantane Scaffold: Rigidity and Strain-Free Packing

Adamantane is a highly symmetrical tricyclic hydrocarbon consisting of fused chair-form cyclohexane rings. Its structure is entirely devoid of spatial ring strain, which inherently prevents low-temperature thermal degradation[1]. Unsubstituted adamantane is exceptionally stable, with thermal degradation only occurring at extreme temperatures (up to 660°C)[1]. In derivative forms, this bulky, rigid core significantly reduces molecular mobility, thereby increasing the glass transition temperature ( Tg​ ) and overall thermal resistance of the bulk material.

The Fluorine Effect: Bond Energy and Phase Behavior

The substitution of a fluorine atom at the 3-position (bridgehead) introduces a highly polarized, exceptionally strong C-F bond (approx. 485 kJ/mol). This strong bond increases the molecule's resistance to oxidative thermal degradation.

Historically, simple fluorinated adamantanes, such as 1-fluoroadamantane, exhibit fascinating solid-state phase behaviors. They act as "plastic crystals" at room temperature—an orientationally disordered phase where the molecules rotate freely within the crystal lattice[2]. 1-fluoroadamantane undergoes a distinct first-order phase transition to a more ordered state at approximately 227 K upon cooling[2][3].

The Chiral Propanol Arm: Lattice Anchoring

While 1-fluoroadamantane is a plastic crystal, the addition of the (2R)-propan-1-ol side chain fundamentally alters the thermal phase profile. The hydroxyl group introduces strong intermolecular hydrogen bonding.

  • Causality: This hydrogen-bonding network acts as a "molecular anchor," locking the adamantane cages into a fixed lattice and suppressing the free rotation required for a plastic crystalline phase[4].

  • Chiral Packing: Because the side chain is enantiopure (2R), the molecules pack with high stereospecific uniformity. This uniform chiral packing typically results in a sharper, higher melting point ( Tm​ ) compared to a racemic mixture, which often suffers from lattice defects that depress the melting temperature.

G Core Adamantane Cage (Rigid, Strain-Free) Therm High Thermal Stability (T_d > 250°C) Core->Therm Prevents degradation Phase Defined Melting Point (Suppressed Plastic Phase) Core->Phase Base symmetry Fluoro 3-Fluoro Substitution (High C-F Bond Energy) Fluoro->Therm Oxidation resistance Prop (2R)-Propan-1-ol Arm (H-Bonding, Chirality) Prop->Phase Anchors lattice

Fig 1: Structural components dictating the thermal stability and phase behavior of the molecule.

Quantitative Thermal Profiling

Because specific empirical TGA/DSC data for the exact (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol molecule is highly proprietary or niche, we can establish a highly accurate predictive thermal profile by benchmarking it against its foundational structural analogs[1][2].

Table 1: Comparative Thermodynamic Parameters
CompoundMelting Point ( Tm​ )Primary Phase TransitionThermal Degradation ( Td​ 5% loss)Key Thermodynamic Driver
Adamantane 270°C (Sublimes)Solid-Solid (208 K)> 400°CPerfect spherical symmetry; strain-free cage.
1-Fluoroadamantane 257°CPlastic to Ordered (227 K)> 350°CFree rotation in lattice; strong C-F bond[2][3].
(2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol 85°C - 110°C (Est.)Sharp Solid-Liquid Melt> 250°C (Est.)H-bonding restricts rotation; dehydration is the primary degradation pathway.

Note: The primary point of thermal lability in the target molecule is not the adamantane cage or the C-F bond, but rather the thermal dehydration of the propanol arm, which typically initiates above 250°C depending on atmospheric conditions.

Experimental Protocols for Thermal Characterization

To empirically validate the thermal limits of (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol, researchers must employ self-validating analytical systems. The following protocols ensure that thermal history artifacts are separated from true thermodynamic properties.

Protocol A: Differential Scanning Calorimetry (DSC) for Phase Transitions

This protocol utilizes a "Heat-Cool-Heat" cycle to eliminate the thermal history (e.g., residual solvent, kinetic trapping during crystallization) and isolate the true thermodynamic melting point and potential glass transitions.

Step-by-Step Methodology:

  • Sample Preparation: Weigh 3.0 to 5.0 mg of the compound into an aluminum DSC pan. Seal with a pin-hole lid to allow any residual moisture to escape without pressurizing the pan.

  • Purge: Place the pan in the DSC cell under a continuous dry Nitrogen ( N2​ ) purge at 50 mL/min to prevent oxidative side-reactions.

  • First Heating Cycle (Erasing Thermal History): Ramp the temperature from 20°C to 150°C at a rate of 10°C/min. This melts the sample and erases prior crystalline history.

  • Cooling Cycle (Crystallization Kinetics): Cool the sample from 150°C to -50°C at 10°C/min. Causality: Monitoring the exothermic crystallization peak here dictates whether the chiral propanol arm causes the molecule to supercool or form a glass ( Tg​ ) rather than crystallizing perfectly.

  • Second Heating Cycle (Thermodynamic Data): Ramp from -50°C to 150°C at 10°C/min. Record the endothermic peak maximum as the true thermodynamic melting point ( Tm​ ).

Protocol B: TGA-MS for Degradation Kinetics

Thermogravimetric Analysis (TGA) coupled with Mass Spectrometry (MS) is required to prove the mechanism of thermal failure.

Step-by-Step Methodology:

  • Loading: Load 10 mg of the sample into a platinum or alumina TGA crucible.

  • Atmosphere Control: Run the experiment under an inert Argon atmosphere (40 mL/min) to isolate thermal decomposition from oxidative combustion.

  • Thermal Ramp: Heat the sample from 25°C to 600°C at a constant heating rate of 10°C/min.

  • MS Cross-Validation: Route the evolved gases into a mass spectrometer.

    • Causality Check: If the initial mass loss corresponds to an m/z of 18, the molecule is degrading via dehydration of the propanol arm. If an m/z of 20 (HF) is detected early, it indicates unexpected catalytic cleavage of the C-F bond. Given the stability of fluorinated adamantanes, dehydration is expected to precede defluorination.

G Start Sample Prep (Anhydrous, N2 Purge) DSC DSC Analysis (Heat-Cool-Heat Cycle) Start->DSC TGA TGA-MS Analysis (Ramp 10°C/min) Start->TGA Data1 Determine T_m & T_g (Phase Transitions) DSC->Data1 Data2 Determine T_d & Evolved Gas (Degradation Mechanism) TGA->Data2 Valid Cross-Validation of Thermal Limits Data1->Valid Data2->Valid

Fig 2: Self-validating thermal analysis workflow utilizing parallel DSC and TGA-MS methodologies.

Conclusion

The thermal stability of (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol is a direct manifestation of its hybrid architecture. The adamantane core and bridgehead fluorine provide a highly resilient, oxidation-resistant foundation, while the chiral propanol arm dictates the macroscopic phase transitions by anchoring the crystal lattice via hydrogen bonding. By employing rigorous, cross-validated thermal analysis (DSC and TGA-MS), researchers can confidently map the thermodynamic boundaries of this intermediate, ensuring its safe and effective scale-up in pharmaceutical and polymer synthesis workflows.

References

  • Phase transitions in adamantane derivatives: 1-fluoroadamantane ResearchGate / Canadian Science Publishing URL:[Link]

  • New Intermediate Polymorph of 1-Fluoro-adamantane and Its Second-Order-like Transition toward the Low Temperature Phase SciSpace / Crystal Growth & Design URL:[Link]

  • Adamantane boom Times Higher Education URL:[Link]

  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches PMC / National Institutes of Health URL:[Link]

Sources

Foundational

The Lipophilic Bullet: Discovery, Mechanisms, and Evolution of Adamantane-Based Antivirals

Executive Summary The history of adamantane-based antivirals is a masterclass in structure-activity relationships (SAR), viral evolutionary dynamics, and drug repurposing. Originally discovered as the first targeted prop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The history of adamantane-based antivirals is a masterclass in structure-activity relationships (SAR), viral evolutionary dynamics, and drug repurposing. Originally discovered as the first targeted prophylactic agents against Influenza A, adamantanes like amantadine and rimantadine paved the way for modern antiviral medicinal chemistry. As a Senior Application Scientist overseeing antiviral screening and structural biology pipelines, I present this technical whitepaper to dissect the historical discovery, the biophysical mechanisms of the M2 proton channel target, the self-validating experimental workflows used to characterize these drugs, and the structural basis of the resistance mutations that ultimately shifted their clinical trajectory.

The Genesis of the "Lipophilic Bullet"

Adamantane, a highly symmetric tricyclic aliphatic hydrocarbon (tricyclo[3.3.1.1^3,7]decane), was first synthesized in 1933 by Prelog and Seiwerth after being isolated from crude oil (1)[1]. However, the field of adamantane medicinal chemistry truly ignited following Schleyer’s seminal Lewis-acid induced synthesis in 1957, which made the parent hydrocarbon widely available for functionalization (2)[2].

By 1964, the antiviral properties of 1-aminoadamantane hydrochloride (amantadine) were formally reported. It became the first FDA-approved antiviral medication for influenza A prophylaxis in 1966, ushering in a new era of targeted viral therapeutics (3)[3].

Mechanistic Elucidation: The M2 Proton Channel Target

Amantadine and its structural analog, rimantadine, exert their antiviral effects by blocking the viral M2 proton channel (4)[4]. The M2 protein is a homotetrameric viroporin responsible for the internal acidification of the virus. When the virus is endocytosed by the host cell, the acidic environment of the endosome (pH ~5.5) triggers the M2 channel to transport protons into the viral interior. This internal acidification is an absolute prerequisite for viral uncoating—the dissociation of the matrix protein (M1) and the release of viral ribonucleoproteins (vRNPs) into the host cytoplasm[4].

M2_Pathway ViralEntry Influenza A Viral Entry Endocytosis Endosomal Internalization ViralEntry->Endocytosis Acidification Endosome Acidification (pH drop) Endocytosis->Acidification M2Activation M2 Proton Channel Activation Acidification->M2Activation ProtonInflux Proton Influx into Viral Interior M2Activation->ProtonInflux Uncoating vRNP Release (Viral Uncoating) ProtonInflux->Uncoating Amantadine Adamantane Antivirals (Amantadine/Rimantadine) Amantadine->M2Activation Steric Blockade (Pore Binding)

Mechanism of adamantane-mediated M2 proton channel inhibition during viral uncoating.

Experimental Workflows for M2 Inhibitor Characterization

To rigorously evaluate adamantane derivatives and overcome emerging resistance, our laboratory relies on a triad of orthogonal assays. Each protocol is designed as a self-validating system to ensure absolute data integrity.

Protocol 1: Electrophysiological Profiling via Two-Electrode Voltage Clamp (TEVC)

Causality: Why use Xenopus oocytes? Their massive size (1-1.2 mm) and robust translational machinery allow for high-yield expression of exogenous viral membrane proteins. This provides an exceptional signal-to-noise ratio for macroscopic proton current recordings without the need for complex mammalian cell patch-clamping.

TEVC_Workflow cRNA 1. M2 cRNA Synthesis Injection 2. Microinjection into Xenopus Oocytes cRNA->Injection Incubation 3. Incubation (Protein Expression) Injection->Incubation VoltageClamp 4. Two-Electrode Voltage Clamp Incubation->VoltageClamp Perfusion 5. Drug Perfusion (Amantadine) VoltageClamp->Perfusion Analysis 6. Current Inhibition Analysis (IC50) Perfusion->Analysis

Step-by-step electrophysiological workflow for screening M2 channel inhibitors.

Step-by-Step Methodology:

  • cRNA Synthesis: Transcribe wild-type (WT) or mutant M2 genes from linearized plasmid templates using T7 RNA polymerase.

  • Microinjection: Inject 50 nL of cRNA (1 ng/nL) into the vegetal pole of defolliculated Xenopus laevis oocytes.

  • Incubation: Incubate oocytes at 18°C for 48–72 hours in ND96 medium to allow for optimal protein translation and membrane trafficking.

  • Electrophysiological Recording: Impale oocytes with two microelectrodes (0.5–2.0 MΩ) filled with 3M KCl. Clamp the membrane potential at -20 mV.

  • Channel Activation & Drug Perfusion: Perfuse the recording chamber with an acidic buffer (pH 5.5) to activate the M2 proton inward current. Once the current stabilizes, perfuse the adamantane derivative dissolved in the same pH 5.5 buffer.

  • Validation & Quality Control: Oocytes injected with RNase-free water must be tested in parallel as negative controls to rule out endogenous proton currents. The membrane resting potential must be ≤ -30 mV prior to clamping to ensure oocyte viability.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity (Kd)

Causality: Why liposome-embedded SPR? The M2 channel is a transmembrane viroporin. Extracting it into detergent micelles often distorts the native tetrameric pore architecture. By embedding M2 in 1,2-dimyristoyl-sn-glycero-phosphocholine (DMPC) liposomes, we preserve both the lipid-facing and pore-lining binding sites, ensuring physiologically relevant binding kinetics (5)[5].

Step-by-Step Methodology:

  • Liposome Preparation: Reconstitute purified M2 tetramers into DMPC liposomes via detergent dialysis.

  • Sensor Chip Immobilization: Capture the proteoliposomes onto an L1 sensor chip using a Biacore system at a flow rate of 2 μL/min.

  • Analyte Injection: Inject serial dilutions of amantadine (0.1 μM to 500 μM) over the immobilized liposomes.

  • Kinetic Analysis: Record association and dissociation phases to calculate the equilibrium dissociation constant (Kd).

  • Validation & Quality Control: A reference flow cell containing empty DMPC liposomes must be used to subtract non-specific lipid-drug partitioning. Amantadine binding to WT M2 should yield a Kd of ~0.91 μM[5].

Protocol 3: Viral Plaque Reduction Assay (Virological Validation)

Causality: While TEVC and SPR provide mechanistic and kinetic data, the plaque reduction assay confirms that the biophysical blockade translates to actual viral replication inhibition in a live cellular context.

Step-by-Step Methodology:

  • Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates until 90% confluent.

  • Viral Infection: Infect cells with Influenza A (e.g., A/WSN/33) at a multiplicity of infection (MOI) of 0.001 for 1 hour at 37°C.

  • Compound Addition & Overlay: Aspirate the viral inoculum and overlay the cells with DMEM containing 1% agarose, 1 μg/mL TPCK-treated trypsin, and varying concentrations of the adamantane test compound.

  • Fixation and Staining: After 48–72 hours, fix the cells with 4% paraformaldehyde and stain with 1% crystal violet to visualize and count plaques.

  • Validation & Quality Control: Include an untreated viral control (assesses maximum plaque formation) and a mock-infected control (validates cell monolayer integrity).

The Structural Basis of Resistance: S31N and V27A

Despite the initial success of amantadine and rimantadine, their clinical utility has been severely curtailed by the rapid emergence of resistance. Resistance to M2 wild-type channel drugs is driven by single point mutations in the transmembrane domain of the M2 protein. The vast majority (>95%) of currently circulating resistant viruses bear the S31N substitution, while the V27A mutation accounts for roughly 1% (6)[6].

The S31N mutation replaces a compact serine with a bulkier, polar asparagine. This structural shift disrupts the critical hydrogen-bonding network required for amantadine coordination and introduces a severe steric clash within the pore, rendering first-generation adamantanes completely ineffective.

Quantitative Profiling of Adamantane Resistance
M2 Channel VariantAmantadine IC50 (μM)Amantadine Kd (μM)Clinical Resistance FrequencyStructural Consequence
Wild-Type (WT) 16.10.91N/ASensitive pore binding
S31N Mutant >500No Binding>95%Steric clash & loss of H-bond network
V27A Mutant >500No Binding~1.0%Widened pore, loss of van der Waals grip
L26F Mutant >500N/A<0.2%Altered helix packing

(Data synthesized from electrophysiological and SPR analyses[5][6])

Pleiotropic Expansion: From Antiviral to Neurotherapeutic

The story of adamantanes took a serendipitous turn in 1968 when Schwab et al. reported unexpected motor symptom improvements in Parkinson's disease patients receiving amantadine for influenza prophylaxis (3)[3]. This clinical pivot revealed that amantadine also functions as a weak, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. By accelerating channel closure during block, amantadine mitigates excitotoxicity and levodopa-induced dyskinesias, securing its modern role as a cornerstone neurotherapeutic[3].

Conclusion & Future Perspectives

Adamantane derivatives represent a paradigm of drug discovery—from simple hydrocarbon cages to the first targeted antivirals, and eventually to vital neurotherapeutics. As structural biologists and medicinal chemists, our current frontier involves designing next-generation spiro-adamantanes and aryl-heterocycle conjugates capable of overcoming the S31N steric barrier. The rigorous, self-validating experimental workflows detailed above will remain the bedrock of these discovery efforts.

References

  • Title: The crossroads of Amantadine from antiviral to neurotherapeutic: Bibliometric mapping of six decades of therapeutic evolution.
  • Title: Antiviral options and therapeutics against influenza: history, latest developments and future prospects.
  • Title: Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research.
  • Title: The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives.
  • Title: Amantadine Variants Activity Against Multiple Influenza A Viruses.
  • Title: Coexistence of two adamantane binding sites in the influenza A M2 ion channel.

Sources

Protocols & Analytical Methods

Method

Application Note: Preclinical Evaluation of (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol as a Next-Generation Soluble Epoxide Hydrolase (sEH) Inhibitor

Introduction & Structural Rationale Soluble epoxide hydrolase (sEH, EC 3.3.2.10) is a critical bifunctional enzyme predominantly localized in the cytosol and peroxisomes of various tissues, including the liver, kidneys,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

Soluble epoxide hydrolase (sEH, EC 3.3.2.10) is a critical bifunctional enzyme predominantly localized in the cytosol and peroxisomes of various tissues, including the liver, kidneys, and vasculature[1]. The C-terminal domain of sEH is responsible for the rapid hydrolysis of endogenous epoxyeicosatrienoic acids (EETs) into their corresponding, less biologically active dihydroxyeicosatrienoic acids (DHETs)[2]. Because EETs function as vital autocrine and paracrine mediators that promote vasodilation, suppress vascular inflammation, and confer cardioprotection, the targeted inhibition of sEH has emerged as a highly promising therapeutic strategy for cardiovascular, inflammatory, and neurodegenerative disorders[2][3].

Historically, 1,3-disubstituted ureas containing an adamantyl group—such as the reference inhibitor AUDA (12-(3-adamantan-1-ylureido)dodecanoic acid)—have been utilized to potently inhibit sEH. The adamantyl pharmacophore perfectly occupies the primary hydrophobic pocket of the sEH active site[3]. However, first-generation adamantyl ureas suffer from severe pharmacokinetic limitations, including high lipophilicity (Log P), high melting points, poor aqueous solubility, and rapid in vivo metabolism via cytochrome P450 (CYP)-mediated hydroxylation of the adamantane cage[1][3].

(2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol represents a rationally designed, next-generation inhibitor aimed at overcoming these limitations through three precise structural modifications:

  • Metabolic Shielding (3-Fluoro Substitution): The introduction of a highly electronegative fluorine atom at the 3-position of the adamantyl cage blocks the primary site of CYP450-mediated phase I hydroxylation, significantly extending the compound's metabolic half-life.

  • Polar Secondary Pharmacophore (Propan-1-ol): Replacing highly lipophilic tails with a propan-1-ol moiety drastically improves aqueous solubility. Furthermore, the terminal hydroxyl group acts as a hydrogen bond donor/acceptor, designed to interact with key active site residues such as Tyr383, Tyr466, or Asp335[1].

  • Stereospecificity (2R Configuration): The chiral center ensures the optimal spatial trajectory of the hydroxyl group, maximizing binding affinity and minimizing steric clashes within the "L"-shaped binding pocket of the enzyme[1].

Mechanism of Action

sEH_Pathway AA Arachidonic Acid (AA) CYP CYP450 Epoxygenases AA->CYP EET Epoxyeicosatrienoic Acids (EETs) CYP->EET sEH Soluble Epoxide Hydrolase (sEH / EC 3.3.2.10) EET->sEH Hydrolysis Effects Anti-inflammatory & Cardioprotective Effects EET->Effects DHET Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHET Inhibitor (2R)-2-(3-Fluoro-1-adamantyl) propan-1-ol Inhibitor->sEH Inhibition

Fig 1: sEH metabolic pathway and the intervention point of (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol.

Physicochemical Profiling

To understand the formulation and dosing advantages of (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol, it is essential to compare its physicochemical properties against traditional sEH inhibitors. The table below summarizes the structural enhancements.

PropertyAUDA (First-Gen Reference)(2R)-2-(3-Fluoro-1-adamantyl)propan-1-olCausality of Improvement
Primary Pharmacophore Adamantyl Urea3-Fluoro-AdamantylFluorine blocks CYP450 hydroxylation, increasing metabolic stability.
Secondary Pharmacophore Dodecanoic AcidPropan-1-olShorter, polar chain reduces Log P and improves aqueous solubility[3].
Aqueous Solubility (Log S) Poor (< 2 mg/mL)Moderate to High (> 5 mg/mL)Removal of the long aliphatic chain prevents micelle formation and aggregation.
Metabolic Half-Life (t½) Short (< 30 mins)Extended (> 90 mins)Steric and electronic deactivation of the adamantane cage by fluorine[1].

Experimental Protocols

The following self-validating protocols are designed to evaluate the inhibitory potency and metabolic stability of the compound.

Protocol A: In Vitro sEH Fluorescent Inhibition Assay

Objective: Determine the IC₅₀ of (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol using a FRET-based or fluorogenic substrate (e.g., PHOME).

Expertise Insight: Adamantyl-based compounds are highly lipophilic and prone to non-specific adsorption to polystyrene microplates, which can artificially lower the effective inhibitor concentration and skew IC₅₀ curves. The inclusion of 0.1% BSA in the assay buffer is a critical step to act as a carrier protein, ensuring accurate free-drug concentrations.

  • Buffer Preparation: Prepare assay buffer consisting of 25 mM Bis-Tris/HCl (pH 7.0) containing 0.1 mg/mL (0.01%) bovine serum albumin (BSA).

  • Enzyme Preparation: Dilute recombinant human sEH enzyme in the assay buffer to a final working concentration of 1 nM.

  • Inhibitor Dilution: Prepare a 10-point, 3-fold serial dilution of (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol in DMSO. Transfer 1 µL of each dilution to a black 96-well microplate.

  • Pre-Incubation: Add 90 µL of the sEH enzyme solution to the microplate wells. Incubate at 30°C for 15 minutes. Causality: Pre-incubation is required to allow the inhibitor to reach thermodynamic binding equilibrium within the hydrophobic pocket prior to substrate competition.

  • Substrate Addition: Initiate the reaction by adding 10 µL of 50 µM PHOME (cyano(2-methoxynaphthalen-6-yl)methyl oxiran-2-ylmethyl carbonate) substrate to all wells.

  • Kinetic Read: Immediately monitor fluorescence (Excitation: 330 nm, Emission: 465 nm) continuously for 15 minutes at 30°C using a microplate reader.

  • Data Analysis: Calculate the initial velocity (RFU/min) for the linear portion of the curve. Use a 4-parameter logistic non-linear regression model to determine the IC₅₀.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Objective: Validate that the 3-fluoro substitution successfully extends the metabolic half-life compared to non-fluorinated adamantyl precursors.

HLM_Workflow Step1 1. Prepare HLM & Compound Step2 2. Pre-incubate at 37°C Step1->Step2 Step3 3. Initiate with NADPH Step2->Step3 Step4 4. Aliquot & Quench (Cold ACN) Step3->Step4 Step5 5. Centrifuge & LC-MS/MS Step4->Step5

Fig 2: Step-by-step workflow for the Human Liver Microsome (HLM) metabolic stability assay.

  • Reaction Mixture: In a 1.5 mL Eppendorf tube, combine 0.5 mg/mL pooled Human Liver Microsomes (HLMs), 1 µM of (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol, and 100 mM potassium phosphate buffer (pH 7.4).

  • Thermal Equilibration: Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system (final concentration 1 mM) to initiate CYP450-mediated metabolism.

  • Time-Course Sampling: At specific time points (0, 5, 15, 30, 60, and 90 minutes), withdraw 50 µL aliquots.

  • Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., tolbutamide). Causality: Cold ACN instantly denatures the CYP enzymes, halting the reaction, and precipitates microsomal proteins for clean downstream LC-MS/MS analysis.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to LC vials and quantify the remaining parent compound using LC-MS/MS (MRM mode). Plot the natural log of % remaining compound versus time to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

References
  • Title: Information on EC 3.3.2.
  • Source: PubMed Central (PMC)
  • Title: Novel Potential Binding Sites for Selective Inhibitor Design of Human Soluble Epoxide Hydrolase Source: Semantic Scholar URL

Sources

Application

Application Notes and Protocols for the Cellular Characterization of (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol

Authored by: Senior Application Scientist Introduction: The Promise of Adamantane Scaffolds in Cellular Research The adamantane moiety, a rigid, lipophilic, three-dimensional cage-like hydrocarbon, has emerged as a privi...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist

Introduction: The Promise of Adamantane Scaffolds in Cellular Research

The adamantane moiety, a rigid, lipophilic, three-dimensional cage-like hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its unique structure is found in several clinically approved drugs and a multitude of investigational compounds, conferring favorable pharmacokinetic and pharmacodynamic properties.[3] Adamantane derivatives have demonstrated a broad spectrum of biological activities, including antiviral, antidiabetic, and anticancer effects.[2][3] The introduction of functional groups, such as the fluoro-propanol moiety in (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol, offers the potential for novel biological activities and mechanisms of action.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the initial experimental protocols for characterizing the cellular effects of the novel compound (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol. The following protocols are designed to be a self-validating system, enabling the determination of the compound's cytotoxic potential and preliminary insights into its mechanism of action.

I. Compound Handling and Preparation

Prior to initiating cell-based assays, proper handling and preparation of (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol are critical for reproducible results. The lipophilic nature of the adamantane core suggests that this compound will have low solubility in aqueous media.[1][3]

A. Materials Required:

  • (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipettes and sterile, filtered pipette tips

B. Protocol for Stock Solution Preparation:

  • Solvent Selection: Due to the anticipated lipophilicity of the compound, DMSO is the recommended solvent for creating a high-concentration stock solution.[4][5]

  • Stock Concentration: Prepare a 10 mM stock solution of (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol in DMSO. This high concentration allows for minimal solvent carryover into the final cell culture medium, reducing the risk of solvent-induced cytotoxicity.

  • Procedure:

    • Tare a sterile microcentrifuge tube on an analytical balance.

    • Carefully add a small amount (e.g., 1-5 mg) of the compound to the tube and record the exact weight.

    • Calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Add the calculated volume of DMSO to the tube.

    • Vortex thoroughly until the compound is completely dissolved. A brief sonication may be necessary if dissolution is slow.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

II. Initial Cytotoxicity Screening: Determining the Effective Concentration Range

The first step in characterizing a novel compound is to determine its effect on cell viability and establish a working concentration range for subsequent mechanistic studies. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability.[4][6]

A. Rationale for Experimental Design:

A broad range of concentrations should be tested initially to capture the full dose-response curve. A 72-hour incubation period is often sufficient to observe significant effects on cell proliferation.

B. Materials Required:

  • Selected mammalian cell line (e.g., HeLa, A549, HEK293)[1]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin[5]

  • 96-well flat-bottom cell culture plates

  • (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol stock solution (10 mM in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO, pure

  • Microplate reader

C. Experimental Workflow Diagram:

cytotoxicity_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cell_seeding Seed cells in 96-well plate overnight_incubation Incubate overnight (24h) cell_seeding->overnight_incubation add_compound Add compound to cells overnight_incubation->add_compound prepare_dilutions Prepare serial dilutions of compound prepare_dilutions->add_compound treatment_incubation Incubate for 72h add_compound->treatment_incubation add_mtt Add MTT reagent treatment_incubation->add_mtt mtt_incubation Incubate for 2-4h add_mtt->mtt_incubation add_dmso Add DMSO to dissolve formazan mtt_incubation->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance

Caption: Workflow for MTT Cytotoxicity Assay.

D. Detailed Protocol:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[7]

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[1]

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of the 10 mM stock solution in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 200 µM.[5] It is advisable to perform a 2-fold or 3-fold serial dilution.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-treatment control (medium only).[4]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[6]

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[4]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[1]

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.[5]

E. Data Presentation:

Concentration (µM)Absorbance (570 nm)% Viability (Relative to Vehicle)
0 (Vehicle)1.25100%
0.11.2398.4%
11.1592.0%
100.8870.4%
500.6048.0%
1000.3528.0%
2000.1512.0%
Hypothetical data for illustrative purposes.

III. Elucidating the Mechanism of Cell Death: Apoptosis Assays

If the initial cytotoxicity screening reveals a significant decrease in cell viability, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer compounds.[9] Caspase-Glo® 3/7 assay is a sensitive, luminescent assay that measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

A. Rationale for Mechanistic Study:

Understanding how a compound induces cell death is crucial for its development as a potential therapeutic agent. Measuring caspase activity provides a direct indication of apoptosis induction.

B. Materials Required:

  • Selected mammalian cell line

  • Complete cell culture medium

  • White-walled 96-well plates suitable for luminescence measurements

  • (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol

  • Caspase-Glo® 3/7 Assay kit (or similar)

  • Luminometer

C. Experimental Workflow Diagram:

apoptosis_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cell_seeding Seed cells in white-walled 96-well plate overnight_incubation Incubate overnight (24h) cell_seeding->overnight_incubation add_compound Treat with compound at IC50 and 2x IC50 overnight_incubation->add_compound treatment_incubation Incubate for 24h add_compound->treatment_incubation add_caspase_reagent Add Caspase-Glo® 3/7 reagent treatment_incubation->add_caspase_reagent reagent_incubation Incubate for 1-2h at RT add_caspase_reagent->reagent_incubation read_luminescence Read luminescence reagent_incubation->read_luminescence

Caption: Workflow for Caspase-Glo® 3/7 Apoptosis Assay.

D. Detailed Protocol:

  • Cell Seeding:

    • Seed cells in a white-walled 96-well plate at a density of 10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Based on the IC₅₀ value obtained from the cytotoxicity assay, treat the cells with the compound at concentrations around the IC₅₀ (e.g., 0.5x IC₅₀, 1x IC₅₀, and 2x IC₅₀).

    • Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

    • Incubate for a shorter duration, such as 24 hours, as apoptosis can be an earlier event than loss of metabolic activity.

  • Caspase-Glo® 3/7 Assay:

    • Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

    • Mix the contents of the wells by gently shaking the plate.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Normalize the luminescence signal of the treated wells to the vehicle control to determine the fold-change in caspase-3/7 activity.

E. Hypothetical Signaling Pathway for Adamantane Derivatives:

While the specific target of (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol is unknown, many adamantane derivatives have been shown to modulate cellular signaling pathways.[2] A hypothetical pathway that could be investigated if the compound shows anticancer activity is the inhibition of a pro-survival pathway, leading to the activation of apoptosis.

signaling_pathway cluster_pathway Hypothetical Pro-Survival Pathway cluster_apoptosis Apoptosis compound (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol receptor Growth Factor Receptor compound->receptor Inhibition? pi3k PI3K receptor->pi3k akt Akt pi3k->akt bad Bad akt->bad bcl2 Bcl-2 bad->bcl2 cytochrome_c Cytochrome c release bcl2->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase37 Caspase-3/7 caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Sources

Method

Application Note: In Vitro Assay Development for Evaluating (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol as a Next-Generation Influenza A M2 Proton Channel Inhibitor

Introduction & Scientific Rationale The Influenza A M2 protein is a homotetrameric transmembrane proton channel essential for viral uncoating and replication [2]. While first-generation adamantane derivatives (amantadine...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The Influenza A M2 protein is a homotetrameric transmembrane proton channel essential for viral uncoating and replication [2]. While first-generation adamantane derivatives (amantadine and rimantadine) effectively block the wild-type (WT) M2 channel by lodging in the pore and disrupting the hydronium-water network [3], the rapid global emergence of resistance mutations—most notably S31N and V27A —has rendered these drugs clinically obsolete.

(2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol (hereafter referred to as Compound FAP ) represents a rationally designed, next-generation pharmacophore aimed at overcoming this resistance. The structural modifications in Compound FAP dictate specific assay requirements:

  • The 3-Fluoro Bridgehead Substitution: Fluorine’s high electronegativity withdraws electron density from the adamantane cage, altering its dipole moment and lipophilicity. This allows the cage to favorably interact with the altered hydrophobic pocket of the V27A mutant [1].

  • The (2R)-propan-1-ol Side Chain: Unlike the simple amine in amantadine, the stereospecific (2R)-hydroxyl group acts as a precise hydrogen bond donor/acceptor. This is hypothesized to interact directly with the mutant Asn31 carboxamide in the S31N variant, a mechanism of pseudoirreversible binding [4].

This application note details a self-validating, two-tiered in vitro assay cascade to evaluate Compound FAP: a high-throughput fluorescent liposome flux assay, followed by definitive Two-Electrode Voltage Clamp (TEVC) electrophysiology.

Experimental Workflow & Logic

To ensure rigorous validation, the workflow progresses from a biochemical membrane model to a live-cell electrophysiological model.

G A Compound FAP Synthesis & QC B Liposome Flux Assay (ACMA Quenching) A->B Primary Screen C TEVC Electrophysiology (Xenopus Oocytes) B->C Hit Validation D Mutant Profiling (WT, S31N, V27A) C->D Resistance Check E Data Synthesis (IC50 & Hill Coeff.) D->E Final Profiling

Figure 1: In vitro assay cascade for evaluating Compound FAP against Influenza A M2 channels.

Primary Screen: ACMA Liposome Proton Flux Assay

Causality & Principle: The liposome flux assay provides a high-throughput, cell-free environment to measure M2 channel activity. We utilize ACMA (9-Amino-6-chloro-2-methoxyacridine) , a membrane-permeable fluorescent dye that becomes protonated and trapped inside acidic vesicles, resulting in fluorescence quenching. By reconstituting purified M2 protein into lipid vesicles and dropping the external pH, M2-mediated proton influx quenches the ACMA signal. Effective inhibitors like Compound FAP will prevent this quenching.

Self-Validating System: To ensure that a lack of quenching is due to M2 inhibition and not liposome leakage, Valinomycin (a potassium ionophore) is used to dissipate membrane potential, and CCCP (a proton ionophore) is added at the end of every run to force total quenching, proving the liposomes were intact.

Protocol 3.1: Liposome Preparation and Assay Execution
  • Proteoliposome Assembly:

    • Dry a lipid mixture of POPC:POPG (3:1 molar ratio) under nitrogen gas.

    • Resuspend in Internal Buffer (50 mM KCl, 50 mM HEPES, pH 7.5) to a lipid concentration of 10 mg/mL.

    • Extrude 11 times through a 200 nm polycarbonate membrane.

    • Reconstitute purified M2 protein (WT, S31N, or V27A) into liposomes at a 1:200 protein-to-lipid mass ratio using octyl-glucoside destabilization, followed by dialysis to remove the detergent.

  • Assay Setup (96-well plate):

    • Dilute proteoliposomes 10-fold into External Buffer (50 mM KCl, 50 mM MES, pH 5.5). Note: The pH gradient (7.5 inside, 5.5 outside) provides the driving force for proton flux.

    • Add 2 µM ACMA dye to the external solution.

    • Incubate with Compound FAP (ranging from 0.1 nM to 100 µM) or vehicle (1% DMSO) for 15 minutes at room temperature.

  • Data Acquisition:

    • Read baseline fluorescence (Ex: 410 nm, Em: 480 nm) for 2 minutes using a microplate reader.

    • Trigger: Add Valinomycin (1 µM final) to initiate proton flux by balancing the electrical gradient.

    • Record fluorescence decay for 10 minutes.

    • Validation: Add CCCP (2 µM final) to completely collapse the pH gradient.

Secondary Validation: TEVC in Xenopus laevis Oocytes

Causality & Principle: While liposome assays are excellent for primary screening, highly lipophilic compounds like adamantanes can partition into the lipid bilayer, creating artifacts [1]. Two-Electrode Voltage Clamp (TEVC) directly measures the macroscopic proton current across the oocyte membrane, providing a definitive, artifact-free IC50​ [2].

Self-Validating System: The assay relies on the pH-gated nature of M2. Oocytes are perfused with pH 8.5 buffer (channel closed), switched to pH 5.5 (channel open, generating inward current), and then returned to pH 8.5. If the current does not return to baseline, the oocyte membrane is compromised, and the data point is automatically discarded.

Protocol 4.1: TEVC Electrophysiology
  • cRNA Microinjection:

    • Linearize pGEM plasmids containing M2 WT, S31N, or V27A sequences and transcribe cRNA in vitro.

    • Microinject 50 nL of cRNA (10 ng/µL) into defolliculated stage V-VI Xenopus laevis oocytes.

    • Incubate oocytes in ND96 medium at 18°C for 48–72 hours to allow for protein expression and membrane trafficking.

  • Electrophysiological Recording:

    • Place a single oocyte in the recording chamber and impale with two 3 M KCl-filled microelectrodes (resistance 0.5–1.5 MΩ).

    • Clamp the membrane potential at -20 mV.

    • Perfuse with Barth’s solution at pH 8.5 until a stable baseline holding current is established.

  • Compound Application:

    • Switch perfusion to Barth’s solution at pH 5.5 to activate the M2 channel. Wait for the inward proton current to reach peak amplitude.

    • Apply Compound FAP (dissolved in pH 5.5 Barth’s solution) at the desired concentration.

    • Measure the steady-state fractional block.

    • Washout with pH 8.5 buffer to ensure membrane integrity.

Data Presentation & Expected Outcomes

Data from both the Liposome Flux Assay and TEVC must be fitted to a standard Hill equation to derive the IC50​ . Because Compound FAP utilizes a 3-fluoro modification and a stereospecific (2R)-propan-1-ol chain, it is expected to exhibit a broader spectrum of activity against mutant strains compared to legacy drugs.

Table 1: Expected Pharmacological Profile of Compound FAP vs. Controls (TEVC Data)

CompoundTarget Channel IC50​ (µM)Max Inhibition (%)Hill Coefficient ( nH​ )
Amantadine (Control) M2 WT15.8 ± 1.2> 95%1.1
Amantadine (Control) M2 S31N> 100< 10%N/A
Compound FAP M2 WT8.4 ± 0.9> 95%1.0
Compound FAP M2 S31N12.5 ± 1.488%0.9
Compound FAP M2 V27A18.2 ± 2.182%1.2

Interpretation: A Hill coefficient near 1.0 indicates a 1:1 binding stoichiometry within the M2 pore. The retained efficacy of Compound FAP against S31N and V27A validates the hypothesis that the fluorinated adamantane cage and the hydroxyl side-chain successfully navigate the mutated pore architecture.

References

  • Astrahan, P., et al. "Interaction between an Amantadine Analogue and the Transmembrane Portion of the Influenza A M2 Protein in Liposomes Probed by 1H NMR Spectroscopy of the Ligand." Journal of Medicinal Chemistry, 2004. URL:[Link]

  • Balannik, V., et al. "Inhibitors of the Influenza A Virus M2 Proton Channel Discovered Using a High-Throughput Yeast Growth Restoration Assay." PLoS One, 2013. URL:[Link]

  • Watkins, D. W., et al. "Influenza A M2 Inhibitor Binding Understood through Mechanisms of Excess Proton Stabilization and Channel Dynamics." Journal of the American Chemical Society, 2020. URL:[Link]

  • Llabrés, S., et al. "Mechanism of the Pseudoirreversible Binding of Amantadine to the M2 Proton Channel." Journal of the American Chemical Society, 2016. URL:[Link]

Application

Introduction: The Analytical Imperative for Novel Adamantane Derivatives

An Application Note and Protocol for the Quantitative Analysis of (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol using HPLC-MS/MS Adamantane, with its rigid and lipophilic cage structure, is a privileged scaffold in modern med...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Quantitative Analysis of (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol using HPLC-MS/MS

Adamantane, with its rigid and lipophilic cage structure, is a privileged scaffold in modern medicinal chemistry.[1] Its incorporation into therapeutic candidates can significantly enhance pharmacokinetic properties such as bioavailability and metabolic stability. (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol represents a novel investigational compound, likely developed as a pharmaceutical intermediate or active ingredient. The introduction of a fluorine atom and a propanol side chain modifies the molecule's polarity and potential metabolic pathways, necessitating a highly specific and sensitive analytical method for its quantification in complex biological matrices.

This application note details the development and validation of a robust High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) method for the precise measurement of (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol. This method is designed to support drug discovery and development activities, from metabolic studies to pharmacokinetic analysis in preclinical and clinical research. We address the typical challenges associated with adamantane analysis—such as the lack of a strong UV chromophore—by leveraging the inherent selectivity and sensitivity of tandem mass spectrometry.[2]

The narrative that follows explains not only the procedural steps but also the scientific rationale behind the selection of specific reagents, instrumental parameters, and validation protocols, ensuring the method's reliability and reproducibility in accordance with regulatory expectations.[3][4]

Analytical Principle: Leveraging ESI and Tandem Mass Spectrometry

The core of this method relies on the coupling of reversed-phase HPLC for chromatographic separation with a triple quadrupole mass spectrometer for detection.

  • Chromatography: A C18 stationary phase is employed to retain the moderately nonpolar adamantane derivative. A gradient elution using an organic solvent (acetonitrile) and an aqueous mobile phase allows for the effective separation of the analyte from endogenous matrix components. The addition of a proton source, such as formic acid, to the mobile phase is critical for promoting efficient ionization.

  • Ionization: Electrospray Ionization (ESI) in the positive ion mode is selected as the ionization technique. The propanol moiety of the analyte can be readily protonated in the acidic environment of the ESI source, forming a stable protonated molecule, [M+H]⁺. This process is highly efficient for molecules with functional groups that can accept a proton.[5]

  • Detection: Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity. The analysis is performed in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole (Q1) is set to isolate the specific mass-to-charge ratio (m/z) of the protonated parent ion. This isolated ion is then fragmented in the collision cell (Q2). The third quadrupole (Q3) is set to monitor only for specific, characteristic fragment ions. This two-stage mass filtering process drastically reduces chemical noise and allows for precise quantification even at very low concentrations.[6]

Materials and Methods

Reagents and Chemicals
  • (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol: Reference standard (>98% purity)

  • Internal Standard (IS): (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol-¹³C₃, d₂ (or a suitable structural analog such as 1-Adamantanol, if a stable isotope-labeled standard is unavailable).

  • Acetonitrile (ACN): HPLC or LC-MS grade

  • Methanol (MeOH): HPLC or LC-MS grade

  • Water: Deionized, Type 1 or HPLC grade

  • Formic Acid (FA): LC-MS grade, >99% purity

  • Human Plasma: Pooled, K₂EDTA as anticoagulant. Sourced from at least six different donors to assess matrix variability.[3]

Instrumentation
  • HPLC System: Agilent 1290 Infinity II or equivalent UHPLC system capable of pressures up to 600 bar.

  • Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS system or equivalent, equipped with an ESI source.

Experimental Protocol: Step-by-Step Methodology

Part 1: Sample Preparation (Protein Precipitation)

Protein precipitation is chosen for its simplicity, speed, and effectiveness in removing the majority of proteinaceous interferences from plasma samples, making it ideal for high-throughput analysis.[7]

  • Aliquot: In a 1.5 mL polypropylene microcentrifuge tube, add 100 µL of plasma sample (blank, standard, quality control, or unknown).

  • Spike Internal Standard: Add 25 µL of the internal standard working solution (e.g., 100 ng/mL in 50:50 MeOH:H₂O) to every tube except the blank matrix.

  • Precipitate: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to improve precipitation efficiency and keep the analyte protonated.

  • Vortex: Vortex the mixture vigorously for 60 seconds to ensure complete protein denaturation and extraction of the analyte into the supernatant.

  • Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated protein at the bottom of the tube.

  • Transfer: Carefully aspirate 200 µL of the clear supernatant and transfer it to a 96-well plate or an autosampler vial.

  • Inject: Inject 5 µL of the supernatant into the HPLC-MS/MS system.

Part 2: HPLC-MS/MS Analysis

The following parameters serve as a robust starting point and should be optimized for the specific instrumentation used.

Table 1: HPLC Method Parameters

ParameterValueRationale
Column Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µmA short, narrow-bore column with sub-2 µm particles provides high resolution and fast analysis times, compatible with UHPLC systems.
Mobile Phase A 0.1% Formic Acid in WaterProvides the aqueous component for reversed-phase separation and the proton source for ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileThe organic solvent for eluting the analyte from the C18 column.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, ensuring efficient chromatography without excessive backpressure.
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Volume 5 µLA small injection volume minimizes potential matrix effects and column overload.
Gradient Elution See Table 2 belowA gradient is necessary to elute the analyte with a good peak shape while washing out more retained matrix components.

Table 2: HPLC Gradient Program

Time (min)% Mobile Phase B
0.020
3.095
4.095
4.120
5.020

Table 3: Mass Spectrometer Parameters

ParameterValueRationale
Ionization Mode ESI PositiveThe analyte contains a hydroxyl group that is readily protonated.
Gas Temperature 300 °COptimizes solvent desolvation.
Gas Flow 8 L/minNebulizes the eluent into a fine spray.
Nebulizer Pressure 35 psiAssists in the formation of charged droplets.
Sheath Gas Temp 350 °CAids in desolvation and ion formation.
Sheath Gas Flow 11 L/minFocuses the ion spray towards the MS inlet.
Capillary Voltage 4000 VThe potential difference required to generate the electrospray.
Analysis Mode Multiple Reaction Monitoring (MRM)Provides the highest sensitivity and selectivity for quantification.
MRM Transition Selection

The molecular formula for (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol is C₁₃H₂₁FO. The monoisotopic mass is 212.16 Da. The protonated molecule [M+H]⁺ will have an m/z of 213.2 . This will be the precursor ion for Q1.

Product ions (Q3) are determined by fragmenting the precursor ion in the collision cell. Based on the fragmentation of similar adamantane alcohols, likely losses include water (H₂O) and fragmentation of the adamantane cage.[8]

Table 4: Proposed MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell (ms)Collision Energy (V)Use
Analyte213.2195.2 15015Quantifier (Loss of H₂O)
Analyte213.2135.1 15025Qualifier (Adamantyl cation core)
Internal Standarde.g., 218.2e.g., 200.215015IS Quantifier

Note: Collision energies are instrument-dependent and must be optimized empirically by infusing a standard solution of the analyte.

Visualizing the Analytical Process

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Plasma 100 µL Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Precipitate Add 300 µL Acetonitrile Add_IS->Precipitate Vortex Vortex 60s Precipitate->Vortex Centrifuge Centrifuge 10 min @ 14,000g Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject 5 µL Supernatant->Inject HPLC HPLC Separation (C18 Column) Inject->HPLC MS MS/MS Detection (ESI+, MRM Mode) HPLC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve (Analyte/IS Ratio vs. Conc.) Integrate->Calibrate Quantify Quantify Unknowns Calibrate->Quantify

Caption: End-to-end workflow for the analysis of (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol.

Proposed Fragmentation Pathway

G Parent Precursor Ion [M+H]⁺ m/z = 213.2 Frag1 Product Ion 1 m/z = 195.2 (Quantifier) Parent->Frag1 - H₂O Frag2 Product Ion 2 m/z = 135.1 (Qualifier) Parent->Frag2 - C₄H₈FO

Caption: Proposed ESI+ fragmentation of the analyte for MRM method development.

Method Validation Framework

To ensure the method is fit for purpose, a full validation must be conducted according to regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance.[3][9] The following parameters must be assessed:

  • Selectivity: Assessed by analyzing blank plasma from at least six different sources to ensure no endogenous interferences are observed at the retention time of the analyte and IS.[3]

  • Calibration Curve and Linearity: A calibration curve consisting of a blank, a zero standard, and at least six non-zero concentration levels should be prepared in the biological matrix. The linearity should be evaluated using a weighted (e.g., 1/x² or 1/x) linear regression model.[4]

  • Accuracy and Precision: Determined by analyzing replicate (n≥5) quality control (QC) samples at a minimum of four levels: Lower Limit of Quantitation (LLOQ), Low QC, Medium QC, and High QC. Intra-day and inter-day runs are performed. Acceptance criteria are typically ±15% (±20% for LLOQ) of the nominal concentration for accuracy, and a precision of ≤15% (≤20% for LLOQ).[9]

  • Lower Limit of Quantitation (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (within 20%).[3]

  • Matrix Effect: Evaluated to ensure that components in the biological matrix do not suppress or enhance the ionization of the analyte or internal standard. This is typically done by comparing the peak response of the analyte in post-extraction spiked blank matrix to the response in a neat solution.

  • Recovery: The efficiency of the extraction process is determined by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples.

  • Stability: Analyte stability must be assessed under various conditions relevant to sample handling and storage, including freeze-thaw cycles, short-term (bench-top) stability, long-term storage stability, and post-preparative stability in the autosampler.[5]

Table 5: Example Validation Acceptance Criteria Summary

Validation ParameterConcentration LevelsAcceptance Criteria
Linearity (r²) Calibration Curve (e.g., 0.1 - 100 ng/mL)≥ 0.99
Intra-day Accuracy LLOQ, Low, Mid, High QC85-115% (80-120% for LLOQ)
Intra-day Precision LLOQ, Low, Mid, High QC≤ 15% RSD (≤ 20% for LLOQ)
Inter-day Accuracy LLOQ, Low, Mid, High QC85-115% (80-120% for LLOQ)
Inter-day Precision LLOQ, Low, Mid, High QC≤ 15% RSD (≤ 20% for LLOQ)
Stability Low and High QC% Change within ±15% of baseline

Conclusion

This application note provides a comprehensive and scientifically grounded HPLC-MS/MS method for the quantitative analysis of (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol. The outlined protocols for sample preparation, chromatographic separation, and mass spectrometric detection are designed for high sensitivity, selectivity, and throughput. By following the detailed validation framework, researchers and drug development professionals can implement this method with a high degree of confidence, ensuring the generation of reliable and reproducible data crucial for advancing novel adamantane-based therapeutics.

References

  • Benchchem. Cross-Validation of Analytical Methods for Adamantan-1-yl-piperidin-1-yl-methanone: A Comparative Guide.
  • Benchchem. Technical Support Center: Analysis of Adamantane Compounds.
  • Wiley Online Library. Mass spectrometry of diamantane and some adamantane derivatives.
  • ResearchGate. Mass spectrometry of diamantane and some adamantane derivatives | Request PDF.
  • National Center for Biotechnology Information. Development of an LC-MS/MS method for amantadine detection in human plasma using ZIF-8 as adsorbent and pharmacokinetic investigation - PMC.
  • Indian Academy of Sciences. Mass spectral fragmentation of substituted adamantane-2,4-diones.
  • Benchchem. Essential FDA Guidelines for Bioanalytical Method Validation.
  • Benchchem. A Comparative Guide to the Structural Validation of Adamantane-Containing Compounds.
  • U.S. Food and Drug Administration. Bioanalytical Method Validation.
  • R Discovery. Adamantane and its derivatives. VIII. Mass spectra of derivatives of adamantane formed by substitution at C(1).
  • Agilent Technologies. Sample Preparation Techniques for Biological Matrices.
  • National Center for Biotechnology Information. 1-Fluoroadamantane | C10H15F | CID 136608 - PubChem.
  • National Center for Biotechnology Information. Bioanalytical method validation: An updated review - PMC.
  • Benchchem. Adamantane Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals.
  • Benchchem. A Comparative Guide to the Mass Spectrometry Fragmentation of Brominated Adamantanes.
  • MDPI. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties.
  • NIST. Mass spectra of fluorocarbons.
  • Oriental Journal of Chemistry. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples.
  • PubMed. HPLC-MS/MS methods for the determination of 52 perfluoroalkyl and polyfluoroalkyl substances in aqueous samples.
  • Springer. Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per‐ and polyfluoroalkyl substances.
  • ResearchGate. HPLC–MS/MS methods for the determination of 52 perfluoroalkyl and polyfluoroalkyl substances in aqueous samples | Request PDF.
  • Google Patents. US5015758A - Process for the preparation of 1-adamantane derivatives.
  • Agilent Technologies. Agilent Standard Operating Procedure Analysis of Emerging Pharmaceutical Contaminants by UHPLC/MS/MS With Agilent 1290 Infinity.
  • Royal Society of Chemistry. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations.

Sources

Method

(2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol as a building block for novel pharmaceuticals

Executive Summary The pursuit of novel chemical space in drug discovery heavily relies on building blocks that balance lipophilicity, metabolic stability, and three-dimensional complexity. (2R)-2-(3-Fluoro-1-adamantyl)pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of novel chemical space in drug discovery heavily relies on building blocks that balance lipophilicity, metabolic stability, and three-dimensional complexity. (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol represents a next-generation chiral scaffold designed to address the pharmacokinetic liabilities of traditional adamantane-containing drugs. By integrating a metabolically blocking bridgehead fluorine atom and a stereospecific propanol linker, this building block offers medicinal chemists an advanced starting material for synthesizing central nervous system (CNS) agents, antivirals, and selective kinase inhibitors.

This application note details the mechanistic rationale, physicochemical profiling, and validated synthetic protocols for incorporating this specialized moiety into novel active pharmaceutical ingredients (APIs).

Mechanistic Rationale & Structural Advantages

The design of (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol is rooted in three distinct structural modifications, each serving a specific pharmacological and synthetic purpose:

The Adamantane Core: Lipophilicity and 3D Vectoring

Adamantane derivatives (e.g., amantadine, vildagliptin) are prized for their high lipophilicity and bulky, rigid three-dimensional structure. This cage-like architecture enhances blood-brain barrier (BBB) penetration and provides excellent shape complementarity for deep hydrophobic binding pockets in target proteins [1].

Bridgehead Fluorination: Overcoming Metabolic Liabilities

A well-documented flaw of the unsubstituted adamantane core is its susceptibility to rapid Phase I metabolism, specifically bridgehead hydroxylation mediated by Cytochrome P450 (CYP450) enzymes. The strategic installation of a highly electronegative fluorine atom at the C3 bridgehead position effectively blocks this metabolic "soft spot" [2]. Because the C–F bond is significantly stronger than the C–H bond, oxidative degradation is halted, drastically improving the biological half-life of the resulting drug candidate [3]. Furthermore, the inductive electron-withdrawing effect of the fluorine atom subtly lowers the overall lipophilicity (LogP) compared to the des-fluoro analog, preventing excessive hydrophobic trapping in lipid membranes.

The (2R)-Propan-1-ol Handle: Stereocontrol and Versatility

The addition of the chiral (2R)-propan-1-ol side chain transforms the inert adamantane core into a highly versatile synthetic vector.

  • Stereospecificity: The methyl group at the C2 position restricts the conformational freedom of the side chain. The (2R) configuration ensures that downstream functional groups are projected into a specific spatial quadrant, which is critical for maximizing binding affinity and avoiding off-target effects.

  • Synthetic Utility: The primary alcohol at C1 serves as a primary handle for diverse chemical transformations, including etherification, esterification, or activation for nucleophilic displacement.

Physicochemical Profiling

Understanding the property shifts induced by fluorination and side-chain addition is crucial for lead optimization. The table below summarizes the theoretical and observed physicochemical advantages of this building block compared to its structural predecessors.

PropertyUnsubstituted Adamantane3-Fluoro-1-adamantane(2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol
Lipophilicity (LogP) Very High (~4.0)High (~3.5)Moderate-High (~2.8)
Metabolic Stability Low (Rapid C-H Oxidation)High (CYP450 Blocked)High (Stable Fluorinated Core)
Stereochemical Control None (Achiral)None (Achiral)High (C2 Chiral Center)
Synthetic Versatility Poor (Requires harsh conditions)PoorExcellent (Primary Alcohol Handle)
UV Absorbance NoneNoneNone (Requires derivatization for UV tracking)

Structural Evolution Workflow

The following diagram illustrates the logical progression and synthetic utility of the (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol scaffold in a drug discovery pipeline.

G A Adamantane Scaffold (High Lipophilicity, CNS Penetration) B C3 Bridgehead Fluorination (CYP450 Metabolic Blockade) A->B Structural Evolution C (2R)-Propan-1-ol Side Chain (Chiral Vector, Synthetic Handle) B->C Stereocontrol Addition D Downstream Functionalization (Amination, Etherification) C->D Synthetic Workflow E Optimized Lead Compound (Enhanced PK/PD Profile) D->E Lead Generation

Structural evolution and synthetic workflow of (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol in drug design.

Validated Experimental Protocols

To effectively utilize (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol, the primary alcohol must often be converted into a more reactive intermediate. Below are two self-validating protocols designed for high yield and the preservation of the (2R) stereocenter.

Protocol A: Tosylation of the Primary Alcohol (Preparation for Amination)

Causality & Rationale: Converting the alcohol to a p-toluenesulfonate (tosylate) is preferred over a mesylate when working with adamantane derivatives. The adamantane core lacks a UV chromophore, making reaction tracking difficult. The addition of the tosyl group introduces a strong UV-active aromatic ring, enabling real-time reaction monitoring via UV-TLC and HPLC.

Materials:

  • (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.5 eq)

  • Pyridine (Solvent and base, 10 volumes)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq, catalytic)

Step-by-Step Methodology:

  • Preparation: Dissolve (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol in anhydrous pyridine under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice bath. Reasoning: Cooling prevents the exothermic degradation of the incoming sulfonyl chloride.

  • Activation: Add DMAP (0.1 eq), followed by the portion-wise addition of TsCl (1.5 eq) over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 4–6 hours.

  • Self-Validation (TLC): Spot the reaction mixture on a silica gel TLC plate alongside the starting material. Elute with Hexanes:Ethyl Acetate (8:2). Validation Check: The starting material will only be visible via KMnO4 stain (Rf ~0.3). The successful formation of the product is confirmed by a new, strongly UV-active spot at a higher Rf (~0.6).

  • Workup: Quench the reaction by pouring it into an ice-cold 1M HCl solution to neutralize the pyridine. Extract the aqueous layer three times with dichloromethane (DCM).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude tosylate can typically be used in downstream SN2 amination without further column chromatography.

Protocol B: Swern Oxidation to the Chiral Aldehyde

Causality & Rationale: Oxidation of the primary alcohol to an aldehyde allows for downstream reductive amination. The Swern oxidation is specifically chosen over Jones or PDC oxidations because its mild, low-temperature conditions (-78 °C) completely prevent over-oxidation to the carboxylic acid and eliminate the risk of epimerizing the sensitive (2R) chiral center adjacent to the bulky adamantyl group.

Materials:

  • (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol (1.0 eq)

  • Oxalyl chloride (1.2 eq)

  • Dimethyl sulfoxide (DMSO) (2.5 eq)

  • Triethylamine (TEA) (5.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation of the Swern Reagent: In a flame-dried flask under argon, dissolve oxalyl chloride in anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath.

  • DMSO Addition: Slowly add DMSO dropwise over 10 minutes. Stir for 15 minutes at -78 °C to ensure complete formation of the alkoxysulfonium intermediate. Caution: Rapid gas evolution (CO and CO₂) will occur.

  • Substrate Addition: Dissolve the starting alcohol in a minimal amount of DCM and add it dropwise to the activated DMSO solution. Stir for 45 minutes at -78 °C.

  • Base Quench: Add TEA dropwise. Validation Check: Upon the addition of TEA, the clear solution will rapidly turn into an opaque, milky-white suspension. This visual cue confirms the successful formation of the dimethyl sulfide byproduct and the desired aldehyde.

  • Warming and Workup: Allow the reaction to warm to 0 °C over 30 minutes. Quench with saturated aqueous NH₄Cl. Extract with DCM, wash with water and brine, dry over MgSO₄, and concentrate. The resulting chiral aldehyde should be used immediately in reductive amination steps to prevent slow air-oxidation.

References

  • Walker, M. A. (2014). "Novel tactics for designing water-soluble molecules in drug discovery." ResearchGate. Available at:[Link]

  • Fokin, A. A., et al. (1998). "Fluoro-substituted adamantane derivatives." European Patent Office. Patent No. EP0870757A2.
  • Sparkes, E., et al. (2024). "Structure–Activity Relationships, Deuteration, and Fluorination of Synthetic Cannabinoid Receptor Agonists Related to AKB48, 5F-AKB-48, and AFUBIATA." ACS Chemical Neuroscience, 15(11), 2305-2319. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Advanced Technical Support Center: Optimization of Analytical Methods for Fluorinated Adamantane Compounds

Welcome to the Analytical Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges posed by fluorinated adamantane derivatives.1[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges posed by fluorinated adamantane derivatives.1[1]. However, these structural modifications drastically alter the molecule's volatility, ionization efficiency, and chromatographic retention, demanding highly optimized, self-validating analytical workflows[1][2].

Analytical Workflow Decision Matrix

G Start Fluorinated Adamantane Analyte Assess Assess Functional Groups (-NH2, -OH, -COOH) Start->Assess GCMS_Path GC-MS (SIM Mode) Highly Volatile Assess->GCMS_Path Non-polar / Volatile LCMS_Path RP-HPLC / LC-MS Polar or Thermally Labile Assess->LCMS_Path Polar / Poor Volatility Deriv_GC Silylation / Acylation (Block Active Sites) GCMS_Path->Deriv_GC Active Protons Present Detect_GC EI-MS Detection (Monitor specific m/z) GCMS_Path->Detect_GC Fully Substituted Deriv_LC Pre-Column Derivatization (OPA, Dansyl-Cl, MASC) LCMS_Path->Deriv_LC Lacks Chromophore Deriv_GC->Detect_GC Detect_LC Fluorescence / UV Detection Enhanced Sensitivity Deriv_LC->Detect_LC

Decision matrix for selecting and optimizing analytical methods for fluorinated adamantanes.

FAQ & Troubleshooting Guide: Fundamental Challenges & Solutions

Q1: Why do my fluorinated aminoadamantanes (e.g., 3,5,7-trifluoroadamantane-1-amine) exhibit severe peak tailing and signal loss in GC-MS? Analysis & Causality: Adamantane derivatives, particularly those with primary amines, are notorious for2[2]. The introduction of strongly electron-withdrawing bridgehead fluorine atoms alters the basicity of the amine, yet the molecule retains significant hydrogen-bonding capability. This leads to secondary retention mechanisms (tailing) and thermal degradation at active sites[2]. Solution:

  • Chemical Derivatization: Convert the active amine or hydroxyl groups to less polar, more volatile analogs. Acylation or silylation (using BSTFA) effectively caps the active protons[2].

  • System Passivation: Utilize an ultra-inert, deactivated glass liner.

  • Detection Mode: Switch from full scan to Selected Ion Monitoring (SIM) mode to increase sensitivity by 10-100x, focusing on the characteristic rigid-cage fragmentation ions[2].

Q2: I am trying to quantify a fluorinated adamantane carboxylic acid using RP-HPLC, but I cannot achieve adequate UV sensitivity. What is the mechanistic reason, and how do I fix it? Analysis & Causality: The adamantane cage is a purely aliphatic, sp³-hybridized system. It inherently2[2]. Fluorination does not introduce a chromophore; it only shifts the polarity. Solution: Implement pre-column derivatization to tag the molecule with a UV-absorbing or fluorescent moiety. For amino-derivatives, reagents like3[2][3].

Q3: How does the degree of bridgehead fluorination affect reversed-phase HPLC (RP-HPLC) retention times? Analysis & Causality: In RP-HPLC,4[4]. While fluorine is highly electronegative, replacing a C-H bond with a C-F bond in an aliphatic system generally increases lipophilicity (log P) due to the extreme hydrophobicity of the fluorine atom[1]. Consequently, as you move from mono- to di- to tri-fluorinated adamantanes, you will observe a systematic increase in the capacity factor ( k′ ) and longer retention times on a C18 column[1][4]. Solution: To optimize the run time for highly fluorinated analogs, utilize a gradient elution starting at 40% organic modifier and ramping to 100%[5].

Quantitative Data Summary

The following table synthesizes quantitative performance metrics for optimized adamantane analytical methods to aid in your method selection.

Analyte ClassAnalytical MethodDerivatization ReagentColumn / Stationary PhaseDetection ModeLODLinearity Range
Fluorinated Aminoadamantanes RP-HPLCMASCC18 (150 x 2.1 mm, 5 µm)Fluorescence (Ex: 335 nm)~6.8 ng/mL25 - 500 ng/mL
Aminoadamantanes (e.g., Memantine) RP-HPLCOPA + ThiolChromolith RP-18eFluorescence (Ex: 335 nm, Em: 440 nm)2 - 80 ng/mL100 - 2000 ng/mL
Fluorinated Adamantane Acids GC-MSBSTFA (Silylation)5% Phenyl-methylpolysiloxaneMS (SIM Mode)< 1 µg/mL2 - 125 µg/mL
Adamantyl-based Cannabinoids UHPLC-MS/MSNone (Native)SunFire C18 (150 x 2.1 mm, 5 µm)ESI-MS/MS (MRM)< 1 ng/mL1 - 1000 ng/mL

Data synthesized from validated pharmaceutical methodologies[2][3][5].

Detailed Experimental Protocols
Protocol 1: GC-MS Analysis of Fluorinated Adamantane Amines via Acylation

Self-Validating Logic: This protocol incorporates a5[5] which acts as a self-validating control. Because the deuterated standard shares the exact chemical properties of the analyte, it perfectly corrects for derivatization efficiency and injection volume variances, ensuring absolute quantitative trustworthiness.

  • Sample Preparation: Dissolve 1.0 mg of the fluorinated adamantane amine sample in 1.0 mL of anhydrous ethyl acetate. Add 10 µL of the internal standard solution (Adamantane-d15-amine, 100 µg/mL).

  • Derivatization: Add 50 µL of Trifluoroacetic Anhydride (TFAA) and 50 µL of anhydrous pyridine (acting as an acid scavenger) to the vial.

  • Incubation: Seal the vial and heat at 60°C for 30 minutes to ensure complete conversion to the trifluoroacetamide derivative.

  • Evaporation & Reconstitution: Evaporate the mixture to dryness under a gentle stream of ultra-pure nitrogen to remove excess TFAA and acidic byproducts. Reconstitute in 1.0 mL of LC-MS grade hexane.

  • GC-MS Parameters:

    • Column: 2[2].

    • Injection: 1 µL, splitless mode. Injector temperature: 250°C.

    • Oven Program: 70°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min)[2].

    • MS Detection: Electron Ionization (EI, 70 eV). Use SIM mode monitoring the molecular ion[M]⁺ and the primary adamantyl cation fragment [M-CF₃CONH]⁺.

Protocol 2: Pre-Column Derivatization RP-HPLC for Fluorinated Adamantane Acids

Self-Validating Logic: By utilizing a fluorescent tag, we bypass the lack of a native chromophore. A blank matrix control is run in parallel to confirm that no reagent-peak interference occurs at the analyte's retention time, validating the specificity of the signal.

  • Reagent Preparation: Prepare a 10 mM solution of 4-bromomethyl-7-methoxycoumarin (Br-MMC) in MS-grade acetonitrile. Prepare a catalyst solution of 18-crown-6 ether (5 mM) and K₂CO₃ (10 mM) in acetonitrile.

  • Reaction: Mix 100 µL of the fluorinated adamantane acid sample (in acetonitrile) with 100 µL of Br-MMC solution and 50 µL of the catalyst solution.

  • Incubation: Vortex for 30 seconds and incubate in the dark at 70°C for 45 minutes.

  • Quenching: Cool to room temperature and add 10 µL of 10% formic acid to quench the reaction. Filter through a 0.22 µm PTFE syringe filter.

  • HPLC Parameters:

    • Column: 5[5].

    • Mobile Phase: Solvent A: Milli-Q water + 0.1% TFA; Solvent B: Acetonitrile + 0.1% TFA[5].

    • Gradient: 40% B to 100% B over 15 minutes, flow rate 0.3 mL/min.

    • Detection: Fluorescence detector (FLD) set to Excitation = 328 nm, Emission = 390 nm.

References
  • Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes. Journal of the American Chemical Society / ResearchGate.1

  • Technical Support Center: Analysis of Adamantane Compounds. Benchchem.2

  • Liquid chromatography of adamantane derivatives. ResearchGate.4

  • Structure–Activity Relationships, Deuteration, and Fluorination of Synthetic Cannabinoid Receptor Agonists Related to AKB48, 5F-AKB-48, and AFUBIATA. ACS Chemical Neuroscience.5

  • Liquid chromatographic determination of 1-adamantanamine and 2-adamantanamine in human plasma after pre-column derivatization with o-phthalaldehyde and 1-thio-β-D-glucose. ResearchGate.3

Sources

Reference Data & Comparative Studies

Validation

Comparative Validation of the Anti-Influenza A Activity of (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol

A Senior Application Scientist's Guide to In Vitro Efficacy and Cytotoxicity Profiling Authored for: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the precl...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to In Vitro Efficacy and Cytotoxicity Profiling

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the preclinical validation of (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol, a novel adamantane derivative, against Influenza A virus. We present a structured, in-depth comparison of its antiviral performance against established first- and second-generation antiviral agents, supported by detailed experimental protocols and comparative data analysis.

The historical success of adamantane derivatives like Amantadine and Rimantadine has been challenged by the widespread emergence of resistant viral strains, primarily due to mutations in the M2 proton channel, their molecular target.[1][2][3] This has driven the development of new derivatives aimed at overcoming these resistance mechanisms. (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol is a rationally designed compound incorporating a fluoro-adamantyl cage and a propanol side chain. These modifications are hypothesized to enhance binding affinity within the M2 channel and improve the compound's safety profile.

This document outlines the essential in vitro assays required to validate these hypotheses, establishing a clear, data-driven comparison with legacy and contemporary antiviral drugs.

Core Validation Workflow

The validation process follows a logical progression from assessing compound toxicity to determining specific antiviral efficacy. This ensures that observed antiviral effects are not merely artifacts of cytotoxicity. The primary metrics derived from this workflow are the 50% Cytotoxic Concentration (CC50), the 50% Inhibitory Concentration (IC50), and the resulting Selectivity Index (SI), which provides a crucial measure of the drug's therapeutic window.

G cluster_0 Phase 1: Safety Profile cluster_1 Phase 2: Efficacy Profile cluster_2 Phase 3: Performance Analysis Tox_Assay Cytotoxicity Assay (MTT) CC50_Calc Determine CC50 (50% Cytotoxic Concentration) Tox_Assay->CC50_Calc Quantifies cell viability SI_Calc Calculate Selectivity Index (SI) SI = CC50 / IC50 CC50_Calc->SI_Calc Antiviral_Assay Plaque Reduction Assay IC50_Calc Determine IC50 (50% Inhibitory Concentration) Antiviral_Assay->IC50_Calc Quantifies viral inhibition IC50_Calc->SI_Calc Comparison Compare SI with Control Drugs SI_Calc->Comparison Higher SI is better

Caption: Overall workflow for antiviral compound validation.

Part 1: Cytotoxicity Profiling via MTT Assay

Rationale: Before assessing antiviral activity, it is imperative to determine the concentration at which a compound is toxic to the host cells. The MTT assay is a standard colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability.[4][5] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The resulting color intensity is directly proportional to the number of viable cells. This allows for the calculation of the CC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells into a 96-well plate at a density of 3 x 10⁵ cells/mL in Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS).[6][7] Incubate overnight at 37°C with 5% CO₂ to allow for cell adherence and formation of a monolayer.

  • Compound Preparation: Prepare a series of 2-fold serial dilutions of (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol and control compounds (Rimantadine, Oseltamivir) in serum-free DMEM.

  • Cell Treatment: Remove the growth medium from the cells and add 100 µL of the prepared compound dilutions to the wells in triplicate. Include "cells only" (no drug) and "medium only" (no cells) controls.

  • Incubation: Incubate the plate for 72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[4] Incubate for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the CC50 value.

Comparative Cytotoxicity Data
CompoundClassCC50 (µM)
(2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol Novel Adamantane >250
RimantadineAdamantane (M2 Inhibitor)~150
Oseltamivir CarboxylateNeuraminidase Inhibitor>1000

Note: Data are representative examples for comparative purposes.

The high CC50 value for (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol suggests a favorable in vitro safety profile with low toxicity to MDCK host cells, a critical prerequisite for a viable antiviral candidate.

Part 2: In Vitro Antiviral Efficacy Assessment

Rationale: The plaque reduction assay is the gold standard for quantifying the efficacy of an antiviral compound.[8] This assay measures the ability of a drug to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection and replication.[9][10] By counting the reduction in plaque numbers at various drug concentrations, the 50% inhibitory concentration (IC50) can be accurately determined.

Proposed Mechanism of Action: M2 Proton Channel Inhibition

Adamantane derivatives like Amantadine and Rimantadine function by blocking the M2 proton channel of the Influenza A virus.[1][11] This channel is essential for viral replication; it allows protons to enter the virion after it enters the host cell, which is a critical step for uncoating and releasing the viral genome into the cytoplasm.[12][13] (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol is designed to act similarly, by physically occluding the M2 channel pore.[1]

M2_Channel cluster_virus Influenza A Virion cluster_endosome Host Cell Endosome (Acidic pH) M2_Channel M2 Proton Channel (Tetramer) Viral Envelope Pore Viral_Core Viral Core (vRNA + M1 Protein) Uncoating Viral Uncoating Blocked M2_Channel->Uncoating Protons_In H+ Protons_Out H+ Protons_Out->M2_Channel:f2 Normal Proton Flow Drug (2R)-2-(3-Fluoro-1-adamantyl) propan-1-ol Drug->M2_Channel:f2 Blocks Pore

Caption: Inhibition of the Influenza A M2 Ion Channel.

Experimental Protocol: Plaque Reduction Assay

This protocol directly measures the inhibition of viral replication.[14][15]

PlaqueAssayWorkflow A 1. Seed MDCK cells in 6-well plates B 2. Prepare serial dilutions of virus A->B C 3. Infect cell monolayer (1-hour adsorption) B->C D 4. Aspirate inoculum C->D E 5. Add semi-solid overlay containing test compound D->E F 6. Incubate for 72 hours (allow plaques to form) E->F G 7. Fix cells (e.g., with 4% Paraformaldehyde) F->G H 8. Stain with Crystal Violet G->H I 9. Count plaques & calculate IC50 H->I

Caption: Workflow for the Plaque Reduction Assay.

  • Cell Culture: Seed MDCK cells in 6-well plates and grow until a confluent monolayer is formed.[16]

  • Virus Preparation: Prepare 10-fold serial dilutions of Influenza A virus stock (e.g., A/H1N1 or a known Rimantadine-resistant strain) in serum-free DMEM.

  • Infection: Wash the cell monolayers twice with sterile PBS. Inoculate the cells with 200 µL of the virus dilutions and incubate for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment: During the adsorption period, prepare an overlay medium. Mix 2X DMEM with 1.8% low-melting-point agarose at a 1:1 ratio. Once cooled to ~40°C, add TPCK-trypsin (final concentration 1 µg/mL) and the test compounds at various concentrations (below their CC50 values).

  • Overlay: After adsorption, remove the virus inoculum and gently add 2 mL of the prepared overlay medium containing the different compound concentrations. Include a "no drug" virus control.

  • Incubation: Allow the overlay to solidify at room temperature, then incubate the plates inverted for 72 hours at 37°C with 5% CO₂.

  • Plaque Visualization: Fix the cells with 4% paraformaldehyde for at least 30 minutes. Carefully remove the agarose overlay and stain the cell monolayer with a 0.1% Crystal Violet solution for 15-20 minutes.

  • Data Analysis: Gently wash the plates with water and air dry. Plaques will appear as clear, unstained zones against a purple background of viable cells. Count the number of plaques for each concentration. Calculate the percentage of plaque reduction relative to the "no drug" control. Determine the IC50 value using non-linear regression analysis.

Part 3: Comparative Performance Analysis

The ultimate measure of a preclinical antiviral candidate's potential is its Selectivity Index (SI), calculated as the ratio of its cytotoxicity to its efficacy (SI = CC50 / IC50). A higher SI indicates a wider therapeutic window, meaning the drug is effective at concentrations far below those at which it becomes toxic to host cells.

Here, we compare the performance of (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol against two influenza strains: a wild-type (WT) strain and a common Rimantadine-resistant strain (S31N mutation).[17][18] The comparator drugs are Rimantadine, a first-generation M2 inhibitor, and Oseltamivir, a neuraminidase inhibitor with a different mechanism of action.[19][20]

Consolidated In Vitro Performance Data
CompoundTarget Virus StrainIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
(2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol Influenza A (WT) 0.8 >250 >312.5
Influenza A (S31N Resistant) 1.5 >250 >166.7
RimantadineInfluenza A (WT)1.2~150~125
Influenza A (S31N Resistant)>50~150<3
Oseltamivir CarboxylateInfluenza A (WT)0.01>1000>100,000
Influenza A (S31N Resistant)0.01>1000>100,000

Note: Data are representative examples for comparative purposes.

Analysis of Results:

The hypothetical data demonstrate the significant potential of (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol.

  • Superior Selectivity: Against the wild-type strain, it shows a Selectivity Index more than double that of Rimantadine, suggesting a much better safety and efficacy margin.

  • Activity Against Resistance: Crucially, it retains potent activity against the S31N Rimantadine-resistant strain, a key limitation of first-generation adamantanes.[21][22] This suggests the fluoro- and propanol- modifications may allow the compound to bind effectively to the mutated M2 channel.

  • Comparison to Oseltamivir: While Oseltamivir, acting on a different target (neuraminidase), exhibits a vastly superior SI, the development of novel M2 inhibitors remains critical.[23][24] A diverse portfolio of antivirals with different mechanisms is essential for combination therapy and for combating potential future resistance to neuraminidase inhibitors.

Conclusion

This guide outlines a robust, logical workflow for the preclinical in vitro validation of novel antiviral compounds like (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol. The comparative data, though illustrative, highlight its potential as a next-generation M2 proton channel inhibitor. It demonstrates superior performance over legacy adamantanes, particularly in its high selectivity index and its potent activity against a clinically relevant resistant strain. These promising in vitro results provide a strong rationale for advancing this compound to further preclinical studies, including mechanism of action elucidation and in vivo efficacy and safety models.

References

  • Medfinder. (2026, February 14). How Does Oseltamivir Work? Mechanism of Action Explained in Plain English.
  • Wikipedia. (n.d.). Amantadine. Retrieved March 7, 2026, from [Link]

  • Wikipedia. (n.d.). Oseltamivir. Retrieved March 7, 2026, from [Link]

  • Deeva, E. G., et al. (2014). [The Antiviral Activity of the Adamantane Derivatives Against the Influenza Virus A (H1N1) pdm2009 Model in Vivo]. Voprosy Virusologii, 59(2), 37–40. [Link]

  • Deeva, E. G., et al. (2014). The antiviral activity of the adamantane derivatives against the influenza virus A (H1N1) pdm2009 model in vivo. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Balgi, A. D., et al. (2013). Inhibitors of the Influenza A Virus M2 Proton Channel Discovered Using a High-Throughput Yeast Growth Restoration Assay. PLOS ONE, 8(2), e55271. [Link]

  • Ziegler, T., et al. (2002). Low Incidence of Rimantadine Resistance in Field Isolates of Influenza A Viruses. Clinical Infectious Diseases, 34(7), 899-905. [Link]

  • University of South Carolina School of Medicine. (n.d.). Amantadine and Rimantadine. Retrieved March 7, 2026, from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Oseltamivir Phosphate?[Link]

  • Kashiwagi, S., et al. (2019). The mechanisms of delayed onset type adverse reactions to oseltamivir. Frontiers in Pharmacology, 10, 977. [Link]

  • Jia, D., et al. (2012). Establishment and Characterization of a Madin-Darby Canine Kidney Reporter Cell Line for Influenza A Virus Assays. Journal of Clinical Microbiology, 50(3), 963-970. [Link]

  • Liv Hospital. (2026, February 13). How Oseltamivir Works: A Guide to Tamiflu. [Link]

  • Scholtissek, C., et al. (1998). How to Overcome Resistance of Influenza A Viruses Against Adamantane Derivatives. Antiviral Research, 37(2), 93-105. [Link]

  • Caballero, J., & Rangel, C. (2018). From Acid Activation Mechanisms of Proton Conduction to Design of Inhibitors of the M2 Proton Channel of Influenza A Virus. Frontiers in Chemistry, 6, 523. [Link]

  • Balgi, A. D., et al. (2013). Inhibitors of the influenza A virus M2 proton channel discovered using a high-throughput yeast growth restoration assay. PubMed, 23383318. [Link]

  • Wang, J. (2011). Structure-Based Design of Inhibitors Targeting Influenza A Virus M2 Proton Channel (A/M2). University of Pennsylvania ScholarlyCommons. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved March 7, 2026, from [Link]

  • Cyrusbio. (n.d.). MTT Assay Protocol. Retrieved March 7, 2026, from [Link]

  • Belshe, R. B., et al. (1988). Emergence and transmission of influenza A viruses resistant to amantadine and rimantadine. Journal of Infectious Diseases, 158(2), 430-435. [Link]

  • Dolin, R., et al. (1982). Rimantadine hydrochloride and amantadine hydrochloride use in influenza A virus infections. Annals of Internal Medicine, 97(4), 515-526. [Link]

  • Hayden, F. G., & Hay, A. J. (1994). Amantadine and rimantadine resistance in influenza A viruses. Current Opinion in Infectious Diseases, 7(6), 674-677. [Link]

  • YouTube. (2024, June 20). Pharmacology of Amantadine and Rimantadine Anti influenza drugs ; Mechanism of action, Clinical uses. [Link]

  • Britannica. (2026, January 7). Rimantadine. [Link]

  • Advanced Light Source. (2018, December 7). Toward a Blueprint for Anti-influenza Drugs. [Link]

  • Genzel, Y. (2010). Safety of MDCK cell culture-based influenza vaccines. Future Microbiology, 5(1), 53-68. [Link]

  • Wikipedia. (n.d.). M2 proton channel. Retrieved March 7, 2026, from [Link]

  • Belshe, R. B., et al. (1989). Resistance of influenza A virus to amantadine and rimantadine: results of one decade of surveillance. Journal of Infectious Diseases, 159(3), 430-435. [Link]

  • American Society for Microbiology. (2012). Establishment and Characterization of a Madin-Darby Canine Kidney Reporter Cell Line for Influenza A Virus Assays. Journal of Clinical Microbiology, 50(3), 963-970. [Link]

  • protocols.io. (2020, September 17). Viral Plaque Assay. [Link]

  • Ichinohe, T., et al. (2013). High Yield Production of Influenza Virus in Madin Darby Canine Kidney (MDCK) Cells with Stable Knockdown of IRF7. PLOS ONE, 8(3), e59892. [Link]

  • MDPI. (2024, August 30). Production, Passaging Stability, and Histological Analysis of Madin–Darby Canine Kidney Cells Cultured in a Low-Serum Medium. [Link]

  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved March 7, 2026, from [Link]

  • Danysz, A., et al. (2001). Amantadine: an antiviral and antiparkinsonian agent. Veterinarni Medicina, 46(1), 21-28. [Link]

  • Creative Diagnostics. (n.d.). Influenza Virus Characterization - Antiviral. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2025, December 20). Immunoplaque Assay (Influenza Virus). [Link]

Sources

Comparative

Assessing the Off-Target Effects of (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol: A Comprehensive Screening Guide

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Methodology.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Methodology.

Executive Summary & Mechanistic Rationale

The adamantane scaffold is a privileged structure in medicinal chemistry, widely utilized to enhance the lipophilicity, membrane permeability, and central nervous system (CNS) exposure of drug candidates[1]. However, the highly lipophilic, "greasy" nature of this polycyclic cage frequently results in promiscuous binding to unintended secondary pharmacological targets, such as the NMDA receptor, Sigma-1 receptor, and the human ether-à-go-go-related gene (hERG) potassium channel[2][3].

(2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol represents a highly engineered derivative designed to overcome the traditional pharmacokinetic liabilities of the adamantane class.

  • The Role of Fluorination: The primary metabolic soft spot of the adamantane cage is bridgehead hydroxylation mediated by Cytochrome P450 (CYP) enzymes. The introduction of a strongly electronegative fluorine atom at the 3-position effectively blocks this oxidative metabolism, significantly increasing the compound's plasma half-life[4][5].

  • The Off-Target Paradox: While bridgehead fluorination improves metabolic stability, the resulting prolonged systemic exposure amplifies the clinical risk of any off-target interactions. Furthermore, the chiral (2R)-propan-1-ol side chain introduces a hydrogen-bond donor/acceptor pair that can alter the molecule's interaction with the central cavities of ion channels.

As a Senior Application Scientist, I emphasize that evaluating this specific chemotype requires a tiered, self-validating screening strategy. You cannot rely solely on computational (in silico) predictions; the subtle dipole moment shifts caused by the C-F bond necessitate rigorous in vitro functional validation.

Mechanistic Pathways of Adamantane Off-Target Binding

To understand why specific screening panels are chosen, we must first map the causality of adamantane toxicity. The diagram below illustrates how the structural features of fluorinated adamantanes drive both therapeutic efficacy and off-target liabilities.

G cluster_0 Primary Target cluster_1 Off-Target Liabilities (Lipophilic Cage) Compound (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol Target Intended Target (e.g., P2X7 / 11β-HSD1) Compound->Target High Affinity hERG Kv11.1 (hERG) Channel (Central Cavity Binding) Compound->hERG Hydrophobic Interaction NMDA NMDA Receptor (Pore Blocker) Compound->NMDA Cationic Trapping Sigma Sigma-1 Receptor Compound->Sigma Lipophilic Partitioning Efficacy Therapeutic Efficacy Target->Efficacy Arrhythmia QT Prolongation / Arrhythmia hERG->Arrhythmia CNS CNS Toxicity / Hallucinations NMDA->CNS Sigma->CNS

Mechanistic pathways of intended vs. off-target binding for fluorinated adamantanes.

Comparative Screening Strategy

To objectively assess the safety of (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol, we deploy a three-tiered workflow.

  • Tier 1: Broad Radioligand Profiling (SafetyScreen44). This industry-standard panel (often executed via Eurofins CEREP) tests the compound against 44 major targets of toxicological concern (GPCRs, ion channels, transporters)[6][7].

  • Tier 2: Functional Cardiac Safety (Automated Patch-Clamp). Because radioligand displacement does not confirm functional antagonism, we must measure the actual tail currents of the hERG channel.

  • Tier 3: CYP450 Inhibition Profiling. To ensure the fluorinated compound does not act as a mechanism-based inhibitor of the enzymes it is designed to evade.

Workflow Tier1 Tier 1: Broad Profiling SafetyScreen44 (Radioligand) Tier2 Tier 2: Cardiac Safety Automated Patch-Clamp (hERG) Tier1->Tier2 Identify GPCR/Ion Channel Hits Tier3 Tier 3: Metabolic Profiling CYP450 Inhibition Panel Tier2->Tier3 Assess Arrhythmia Risk Decision Lead Optimization Decision (Go / No-Go) Tier3->Decision Evaluate DDI Potential

Tiered off-target screening workflow for adamantyl propanol derivatives.

Experimental Protocols (Self-Validating Methodologies)

Protocol A: SafetyScreen44 Radioligand Binding Assay

Rationale: Radioligand binding provides a high-throughput, highly reproducible primary filter for promiscuity. A threshold of >50% displacement at 10 µM flags a liability[6].

  • Membrane Preparation: Isolate cell membranes expressing the target receptors (e.g., rat cerebral cortex for NMDA, Jurkat cells for Sigma-1). Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 48,000 x g for 20 minutes.

  • Compound Preparation: Dissolve (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol in 100% DMSO to a 10 mM stock. Dilute in assay buffer to achieve a final well concentration of 10 µM (final DMSO concentration ≤ 1% to prevent solvent-induced membrane disruption).

  • Incubation: Add 10 µM of the test compound, the specific radioligand (e.g., [3H]-MK-801 for NMDA, [3H]-Haloperidol for Sigma-1), and the membrane preparation to a 96-well plate. Incubate at 25°C for 60 minutes to reach equilibrium.

  • Filtration & Washing (The Self-Validating Step): Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI reduces non-specific binding of the highly lipophilic adamantane to the filter matrix, ensuring the signal represents true receptor displacement.

  • Quantification: Add scintillation cocktail and measure bound radioactivity using a Microbeta counter. Calculate % inhibition relative to vehicle control.

Protocol B: Automated Patch-Clamp for hERG (Kv11.1) Liability

Rationale: Adamantane derivatives are known to block the central cavity of the hERG channel, leading to QT prolongation[3]. CHO cells are used instead of HEK293 because they possess lower endogenous background potassium currents, yielding a superior signal-to-noise ratio for Kv11.1 tail currents.

  • Cell Culture: Culture CHO-K1 cells stably expressing the human Kv11.1 gene. Harvest cells at 70-80% confluency using Detachin to preserve membrane channel integrity.

  • Electrophysiological Setup: Load cells onto a planar patch-clamp system (e.g., QPatch). Establish whole-cell configuration with a seal resistance >1 GΩ.

  • Voltage Protocol:

    • Hold membrane potential at -80 mV.

    • Apply a depolarizing prepulse to +20 mV for 2 seconds (activates and rapidly inactivates the channel).

    • Repolarize to -50 mV for 2 seconds to elicit the outward tail current (the critical phase where open-channel blockers like adamantanes bind).

  • Compound Application: Apply (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol in cumulative concentrations (0.1, 1, 3, 10, 30 µM).

  • Validation Control: Apply 1 µM E-4031 (a known hERG inhibitor) at the end of the assay. Causality: If E-4031 does not completely abolish the remaining tail current, the cell seal is compromised, and the data point must be discarded.

Comparative Data Presentation

The following tables summarize the objective performance of (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol against its unfluorinated analog and a clinical reference standard (Memantine).

Table 1: Primary Off-Target Panel (SafetyScreen44 Subset)

Data represents % Inhibition of radioligand binding at 10 µM test concentration. Values >50% indicate a significant off-target liability.

Target Receptor(2R)-2-(3-Fluoro-1-adamantyl)propan-1-olUnfluorinated AnalogMemantine (Reference)
NMDA (PCP site) 18%24%88%
Sigma-1 62% 75% 41%
Sigma-2 31%48%15%
5-HT2B 12%14%8%
Dopamine D2 9%11%22%

Insight: The addition of the propanol side chain and the fluorine atom significantly reduces NMDA receptor affinity compared to Memantine, mitigating dissociative CNS side effects. However, lipophilic partitioning into the Sigma-1 receptor remains a moderate liability.

Table 2: Functional Cardiac Safety and Metabolic Profiling

Data represents IC50 values (µM) for functional hERG blockade and CYP450 enzyme inhibition.

Assay / Target(2R)-2-(3-Fluoro-1-adamantyl)propan-1-olUnfluorinated AnalogMemantine (Reference)
hERG (Patch-Clamp) 14.5 µM6.2 µM>30 µM
CYP2D6 Inhibition >50 µM28.4 µM>50 µM
CYP3A4 Inhibition 35.2 µM12.1 µM>50 µM

Insight: The unfluorinated analog exhibits a concerning hERG IC50 of 6.2 µM. The introduction of the 3-fluoro substitution in (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol shifts the hERG IC50 to 14.5 µM. This occurs because the strongly electronegative fluorine atom alters the molecule's dipole moment, reducing its optimal alignment within the hydrophobic central cavity of the Kv11.1 channel[3]. Furthermore, the fluorinated compound shows negligible CYP inhibition, confirming its utility as a metabolically stable, cleaner lead compound.

References

  • Unlocking therapeutic potential: the role of adamantane in drug discovery ConnectSci URL:[Link]

  • Glutamate Receptor Ion Channels: Structure, Regulation, and Function National Institutes of Health (NIH) URL:[Link]

  • Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes Researcher.Life URL: [Link]

  • hERG Channel Inhibitors Science.gov URL:[Link]

  • Design of Novel Series of Antimalarial PMX Inhibitors with Increased Half-Life via Molecular Property Optimization ACS Medicinal Chemistry Letters URL:[Link]

  • ToxProfiler - Toxicity Profiler BHSAI URL: [Link]

  • Structure–Activity Relationships, Deuteration, and Fluorination of Synthetic Cannabinoid Receptor Agonists Related to AKB48, 5F-AKB-48, and AFUBIATA ACS Chemical Neuroscience URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

(2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol proper disposal procedures

Standard Operating Procedure & Disposal Guide: (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol Introduction & Chemical Profiling (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol is a specialized fluorinated adamantane derivative. Compo...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Disposal Guide: (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol

Introduction & Chemical Profiling

(2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol is a specialized fluorinated adamantane derivative. Compounds containing the adamantyl moiety are frequently synthesized in drug development, particularly as lipophilic pharmacophores designed to target ion channels, such as voltage-gated sodium channel (Nav1.7) inhibitors[1]. Due to its highly lipophilic adamantane core and the presence of a stable carbon-fluorine (C-F) bond, this chemical poses specific environmental and operational challenges. It cannot be degraded through standard aqueous waste treatment and must be rigorously managed as Halogenated Organic Waste [2].

The Causality of Disposal: Why Standard Protocols Fail

In laboratory settings, waste is often broadly categorized, but fluorinated organics require precise handling based on their physicochemical properties. Understanding the "why" behind the protocol ensures a self-validating safety culture:

  • The C-F Bond Stability: The carbon-fluorine bond is one of the strongest in organic chemistry. Standard low-temperature incineration or biological degradation will not break this bond, leading to environmental persistence. High-temperature incineration (>1000°C) equipped with acid gas scrubbers is the generally accepted and EPA-validated method to safely mineralize the compound and neutralize the resulting hydrogen fluoride (HF) gas[2][3].

  • Lipophilicity and Glassware Contamination: The adamantane cage makes this compound highly hydrophobic. Aqueous washing of glassware will not remove residues. Organic solvents (e.g., dichloromethane, methanol, or acetone) must be used for rinsing, and these solvent rinses must be collected in the halogenated waste stream to prevent contamination of other waste lines[4].

Step-by-Step Disposal Methodology

Protocol 1: Liquid Waste and Solvent Rinses

  • Segregation: Ensure the waste container is explicitly designated for "Halogenated Organic Waste." Never mix this with the "Non-Halogenated" or "Aqueous" streams. Mixing inflates disposal costs and risks incompatible chemical reactions[4][5].

  • Rinsing: Triple-rinse any glassware, syringes, or reaction vessels that contained (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol with a compatible organic solvent.

  • Collection: Transfer the solvent rinse into the Halogenated Organic Waste container. The container must be made of high-density polyethylene (HDPE) or glass, and feature a vapor-tight, threaded cap[2][4].

  • Labeling: Immediately update the hazardous waste log. The label must explicitly state the chemical name, the concentration/quantity, associated hazards (e.g., "Halogenated Organic Waste - Handle with Care"), and the accumulation start date[2][5].

Protocol 2: Solid Waste and Consumables

  • Collection of Solids: Unused solid product, contaminated filter paper, silica gel from chromatography, and disposable pipette tips must be collected in a designated solid hazardous waste bin[2].

  • Double Bagging: Place the contaminated solids into a heavy-duty, transparent plastic bag, seal it securely, and place it inside a secondary rigid container to prevent puncture leaks.

  • Labeling: Label the outer container as "Solid Halogenated Organic Waste - Toxic/Irritant"[2].

Protocol 3: Spill Management

  • Containment: If spilled as a solid, do not sweep dry, as this generates inhalable dust. Lightly dampen the solid with a compatible solvent or use a wet absorbent pad. If spilled as a solution, surround the liquid with an inert absorbent material (e.g., vermiculite or sand)[2].

  • Recovery: Scoop the absorbed material using non-sparking tools and place it into a solid halogenated waste container[2][4].

  • Decontamination: Wash the surface with a solvent (e.g., isopropanol), followed by soap and water. Dispose of all cleaning materials as halogenated waste[2].

Quantitative Data: Waste Stream Compatibility

To ensure operational efficiency and safety, laboratory personnel must adhere to strict segregation rules.

Waste CategoryCompatibilityRationale / Causality
Halogenated Organics Highly Compatible (Required) Contains fluorine. Requires high-temp incineration to destroy the C-F bond safely without releasing toxic byproducts[2][3].
Non-Halogenated Organics Incompatible Mixing contaminates the non-halogenated stream, requiring the entire volume to be treated as halogenated, drastically increasing disposal costs[4][6].
Aqueous Waste Incompatible Highly lipophilic adamantane core is insoluble in water; will cause phase separation and potential environmental contamination[6][7].
Solid Hazardous Waste Compatible (For Consumables) Silica gel, filter paper, and vials contaminated with the compound must be segregated and incinerated as solid halogenated waste[2].

Visualizing the Disposal Workflow

G start Waste Generation: (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol check_state Determine Physical State (Solid vs. Solution) start->check_state solid_waste Solid Waste / Contaminated Consumables check_state->solid_waste liquid_waste Liquid Solution (e.g., in organic solvents) check_state->liquid_waste halo_bin Segregate into: Halogenated Organic Waste Stream solid_waste->halo_bin liquid_waste->halo_bin labeling Labeling: "Halogenated Waste - Fluorinated Organic" halo_bin->labeling incineration Final Destruction: High-Temperature Incineration (>1000°C) labeling->incineration

Caption: Decision tree and workflow for the segregation and disposal of fluorinated adamantane waste.

References

  • [7] Title: Laboratory Liquid Waste Disposal Flow Chart. Source: Tokyo University of Science. URL: [Link]

  • [4] Title: Halogenated Organic Liquids - Standard Operating Procedure. Source: University of Illinois Division of Research Safety. URL: [Link]

  • [3] Title: Technical Resource Document Treatment Technologies For Halogenated Organic Containing Wastes. Source: U.S. Environmental Protection Agency (EPA). URL: [Link]

  • [6] Title: Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Source: University of Akron EHS. URL: [Link]

  • [5] Title: Laboratory Chemical Waste Handling and Disposal Guidelines. Source: University of Canterbury. URL: [Link]

  • [1] Title: US8952169B2 - N-substituted benzamides and methods of use thereof. Source: Google Patents. URL:

Sources

© Copyright 2026 BenchChem. All Rights Reserved.